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Foundational

1,3-diethoxy-5-ethynylbenzene chemical structure and physical properties

Title: In-Depth Technical Guide: 1,3-Diethoxy-5-ethynylbenzene – Molecular Architecture, Synthesis, and Applications in Targeted Oncology Executive Summary In the landscape of modern drug discovery, the precise engineeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In-Depth Technical Guide: 1,3-Diethoxy-5-ethynylbenzene – Molecular Architecture, Synthesis, and Applications in Targeted Oncology

Executive Summary

In the landscape of modern drug discovery, the precise engineering of pharmacophore building blocks dictates the success of targeted therapies. 1,3-Diethoxy-5-ethynylbenzene is a highly specialized, bifunctional aromatic intermediate utilized primarily in the synthesis of next-generation kinase inhibitors. As a Senior Application Scientist, I have observed that the strategic placement of electron-donating ethoxy groups alongside a rigid, linear ethynyl linker provides unparalleled advantages in occupying the narrow hydrophobic pockets of receptor tyrosine kinases, particularly the Fibroblast Growth Factor Receptor (FGFR)[1].

This whitepaper deconstructs the physicochemical properties, the causal logic behind its synthesis via Corey-Fuchs homologation, and its critical role in oncology drug development.

Molecular Architecture & Physicochemical Profiling

The structural elegance of 1,3-diethoxy-5-ethynylbenzene lies in its dual functionality. The benzene core serves as an aromatic scaffold capable of π−π stacking interactions within target proteins.

  • The 1,3-Diethoxy Substituents: These groups exert a strong electron-donating mesomeric effect (+M) on the aromatic ring, enriching its electron density. Furthermore, the ethyl chains increase the overall lipophilicity (LogP) of the molecule, a critical parameter for enhancing cell membrane permeability and ensuring the final drug candidate can effectively anchor into the hydrophobic ATP-binding cleft of kinases.

  • The 5-Ethynyl Group: The terminal alkyne acts as a sterically undemanding, rigid linear handle. It is highly reactive, serving as an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to attach complex heterocyclic cores without introducing rotational entropy.

Quantitative Data Summary

The following table consolidates the verified physical and chemical properties of the target compound[1],[2].

PropertyValueCausality / Significance
Chemical Name 1,3-Diethoxy-5-ethynylbenzeneIUPAC nomenclature defining substitution pattern.
Molecular Formula C₁₂H₁₄O₂Baseline for stoichiometric calculations.
Molecular Weight 190.24 g/mol Low molecular weight ideal for fragment-based design.
Appearance Colorless, oily substanceIndicates a lack of extended conjugated chromophores.
Mass Spectrometry m/z [M+H]⁺ 191.0Primary metric for LC-MS validation workflows.
Solubility Soluble in THF, DCM, EtOAcFacilitates homogeneous phase reactions in synthesis.

Synthetic Methodology: The Corey-Fuchs Homologation

To synthesize 1,3-diethoxy-5-ethynylbenzene from 3,5-diethoxybenzaldehyde, we employ the Corey-Fuchs reaction . The causality behind selecting this two-step homologation over alternatives (like the Seyferth-Gilbert homologation) lies in its scalability and reliance on stable, cost-effective reagents (CBr₄ and PPh₃), which are paramount in early-phase drug synthesis[1].

Step 1: Ramirez Olefination

Objective: Convert the aldehyde to a 1,1-dibromoalkene.

  • Preparation: Dissolve 4.78 g of carbon tetrabromide (CBr₄) in 14 mL of dichloroethane (DCE).

  • Ylide Formation: Add 7.56 g of triphenylphosphine (PPh₃) at 0 °C and stir for 5 minutes. Causality: PPh₃ acts as a nucleophile, attacking CBr₄ to generate a reactive dibromomethylene triphenylphosphorane ylide. The 0 °C temperature is critical to prevent the thermal degradation of this highly reactive intermediate.

  • Aldehyde Addition: Slowly add a solution of 1.40 g of 3,5-diethoxybenzaldehyde in 7 mL of dichloromethane (DCM). Stir for 20 minutes.

  • Purification: Purify directly via silica gel chromatography (hexane/ethyl acetate) to isolate 1-(2,2-dibromovinyl)-3,5-diethoxybenzene.

Step 2: Elimination and Deprotonation

Objective: Convert the dibromoalkene to the terminal alkyne.

  • Preparation: Dissolve the intermediate from Step 1 in 30 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Lithiation: Cool the reaction to -78 °C. Dropwise, add 10.5 mL of a 1.63 M n-butyllithium (n-BuLi) solution in hexane (~2.3 equivalents). Causality: The first equivalent of n-BuLi induces a halogen-metal exchange and subsequent elimination of LiBr to form a bromoalkyne. The second equivalent deprotonates the terminal alkyne to drive the reaction forward. The cryogenic temperature (-78 °C) is mandatory to stabilize the organolithium intermediates and prevent nucleophilic cleavage of the ethoxy ethers.

  • Stirring: Maintain at -78 °C for 30 minutes.

  • Quenching & Extraction: Quench with saturated aqueous ammonium chloride (NH₄Cl). Causality: NH₄Cl provides a mild proton source to protonate the lithium acetylide without hydrolyzing the ether linkages. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Self-Validating Quality Control Loop

A protocol is only as reliable as its validation system. To ensure scientific integrity:

  • Step 1 Validation: Perform ¹H-NMR. The successful conversion is validated by the disappearance of the aldehyde proton signal (~9.9 ppm) and the emergence of a vinylic proton signal characteristic of the dibromoalkene.

  • Step 2 Validation: Perform LC-MS on the final oily residue. The workflow is validated as successful when the chromatogram yields a dominant peak at m/z [M+H]⁺ 191.0[1].

Synthesis A 3,5-Diethoxybenzaldehyde B CBr4, PPh3 DCE/DCM, 0°C A->B C 1-(2,2-Dibromovinyl)- 3,5-diethoxybenzene B->C Ramirez Olefination D n-BuLi (2.3 eq) THF, -78°C C->D E 1,3-Diethoxy-5-ethynylbenzene D->E Elimination/Deprotonation

Fig 1. Corey-Fuchs synthetic workflow for 1,3-diethoxy-5-ethynylbenzene.

Application in Oncology: FGFR Inhibitor Development

The primary industrial application of 1,3-diethoxy-5-ethynylbenzene is as a precursor for 3,5-disubstituted alkynylbenzene compounds, which exhibit potent Fibroblast Growth Factor Receptor (FGFR) inhibitory effects[3].

Abnormal activation of the FGF/FGFR signaling pathway—often due to gene amplification or mutation—is a primary driver of tumor cell proliferation and angiogenesis[4]. By utilizing 1,3-diethoxy-5-ethynylbenzene, medicinal chemists can perform a Sonogashira cross-coupling to attach the diethoxyphenyl group to a pyrazolo[3,4-d]pyrimidine core[1].

The resulting molecule acts as a highly selective ATP-competitive inhibitor. The rigid alkyne spacer precisely positions the 3,5-diethoxybenzene moiety deep into a specific lipophilic pocket of the FGFR kinase domain, blocking ATP binding, preventing receptor autophosphorylation, and ultimately halting downstream RAS/MAPK signaling[4].

FGFR_Pathway FGF FGF Ligand FGFR FGFR Tyrosine Kinase FGF->FGFR Binds & Activates Downstream RAS/MAPK & PI3K/AKT FGFR->Downstream Phosphorylation Inhibitor Alkynylbenzene-derived FGFR Inhibitor Inhibitor->FGFR Competitive ATP Pocket Binding Proliferation Tumor Proliferation Downstream->Proliferation Drives

Fig 2. Mechanism of action for FGFR inhibitors derived from the ethynylbenzene scaffold.

References

  • Title: US9108973B2 - 3,5-disubstituted alkynylbenzene compound and salt thereof Source: Google Patents URL
  • Title: EP2657233B1 - 3,5-disubstituted alkynylbenzene compound and salt thereof Source: Google Patents URL
  • Title: AU2013210403B2 - 3,5-disubstituted alkynylbenzene compound and salt thereof Source: Google Patents URL
  • Title: WO2013108809A1 - 3,5-disubstituted benzene alkynyl compound and salt thereof Source: Google Patents URL

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1,3-diethoxy-5-ethynylbenzene

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Introduction: The Role of NMR in Molecular Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Role of NMR in Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the detailed mapping of the chemical environment of each atom within a molecule. The chemical shift (δ), a key parameter in NMR, is exquisitely sensitive to the electronic environment of a nucleus, which is in turn influenced by the presence of neighboring atoms and functional groups.[2]

This guide focuses on the predictive analysis of the ¹H and ¹³C NMR spectra of 1,3-diethoxy-5-ethynylbenzene, a molecule with a unique combination of electron-donating ethoxy groups and an electron-withdrawing, magnetically anisotropic ethynyl group. Understanding the interplay of these substituents is crucial for accurately interpreting the NMR spectra of this and related compounds.

Predicted ¹H NMR Spectrum of 1,3-diethoxy-5-ethynylbenzene

The ¹H NMR spectrum of 1,3-diethoxy-5-ethynylbenzene is predicted to exhibit distinct signals for the aromatic protons, the acetylenic proton, and the protons of the two ethoxy groups. The chemical shifts are influenced by the combined electronic effects of the substituents on the benzene ring.

Aromatic Protons

The two ethoxy groups are ortho, para-directing and electron-donating, which generally causes an upfield shift (to lower ppm values) for the aromatic protons at these positions.[3] Conversely, the ethynyl group exerts a deshielding effect on the aromatic protons due to its magnetic anisotropy.[4]

  • H-2 and H-6 Protons: These protons are situated ortho to one ethoxy group and meta to the other ethoxy group and the ethynyl group. The strong shielding effect of the ortho ethoxy group is expected to be dominant. Therefore, these protons are predicted to appear as a doublet in the upfield region of the aromatic spectrum.

  • H-4 Proton: This proton is positioned between the two ethoxy groups (meta to both) and para to the ethynyl group. It will experience shielding from both ethoxy groups. This proton is expected to appear as a triplet.

Acetylenic Proton

The proton of a terminal alkyne typically resonates in a region that is more upfield than vinylic or aromatic protons.[5] This is due to the magnetic anisotropy of the carbon-carbon triple bond, which creates a shielding cone along the axis of the bond.

Ethoxy Protons

The two ethoxy groups are chemically equivalent and will each give rise to two signals: a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a typical coupling constant of around 7 Hz. The methylene protons are directly attached to the deshielding oxygen atom and will therefore have a larger chemical shift than the methyl protons.

Predicted ¹³C NMR Spectrum of 1,3-diethoxy-5-ethynylbenzene

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule, including the quaternary carbons which are not visible in the ¹H NMR spectrum. The chemical shifts of the carbon atoms are also significantly influenced by the substituents.[6][7]

Aromatic Carbons
  • C-1 and C-3 (Carbons attached to ethoxy groups): These carbons are expected to be significantly deshielded due to the direct attachment of the electronegative oxygen atom and will appear at a high chemical shift value.

  • C-5 (Carbon attached to the ethynyl group): This carbon will also be a quaternary carbon, and its chemical shift will be influenced by the attached ethynyl group.

  • C-2 and C-6: These carbons are ortho to one ethoxy group and meta to the other and the ethynyl group. They are expected to be shielded compared to benzene.

  • C-4: This carbon is para to the ethynyl group and meta to both ethoxy groups and is expected to be shielded.

Ethynyl Carbons

The two carbons of the ethynyl group will have distinct chemical shifts. The carbon attached to the benzene ring (Cα) will have a different chemical shift from the terminal carbon (Cβ).

Ethoxy Carbons

The methylene carbons (-OCH₂-) will be deshielded by the adjacent oxygen atom, while the methyl carbons (-CH₃) will be more shielded and appear at a higher field.

Tabulated Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 1,3-diethoxy-5-ethynylbenzene. These predictions are based on the analysis of substituent effects and data from analogous compounds.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic~6.5 - 6.7d~2.0H-2, H-6
Aromatic~6.3 - 6.5t~2.0H-4
Acetylenic~3.0 - 3.2s--C≡CH
Ethoxy~4.0 - 4.2q~7.0-OCH₂CH₃
Ethoxy~1.3 - 1.5t~7.0-OCH₂CH₃
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Aromatic~160C-1, C-3
Aromatic~115C-5
Aromatic~108C-4
Aromatic~102C-2, C-6
Ethynyl~83-C≡CH
Ethynyl~77-C≡CH
Ethoxy~63-OCH₂CH₃
Ethoxy~15-OCH₂CH₃

Note: These are predicted values and may vary slightly from experimental results. The solvent used for analysis (typically CDCl₃) can also influence chemical shifts.[8][9]

Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of 1,3-diethoxy-5-ethynylbenzene with the IUPAC numbering used for the NMR assignments.

Caption: Molecular structure of 1,3-diethoxy-5-ethynylbenzene with atom numbering.

Experimental Workflow Considerations

To experimentally validate these predictions, the following protocol would be employed:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1,3-diethoxy-5-ethynylbenzene in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling should be used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 1,3-diethoxy-5-ethynylbenzene. By systematically considering the electronic and anisotropic effects of the ethoxy and ethynyl substituents, a comprehensive set of chemical shifts and coupling patterns has been proposed. This information serves as a valuable resource for the identification and characterization of this molecule and can be extended to the analysis of other similarly substituted aromatic compounds. The presented data and interpretations are grounded in the fundamental principles of NMR spectroscopy and provide a solid framework for experimental verification.

References

  • Electronic Supplementary Information - Rsc.org. (n.d.).
  • Jeong, K., Ryu, T. I., Hwang, S.-R., Cho, Y., Lim, K. C., Yoon, U. H., Lee, J.-Y., Yoon, Y. W., & Jeong, H. J. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
  • A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes - Standard Reference Data. (2009, October 15).
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - RSC Publishing. (n.d.).
  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. (2021, January).
  • A new program to 13C NMR spectrum prediction based on tridimensional models. (2025, August 6).
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. (n.d.).
  • Predicted carbon-13 NMR data of Natural Products (PNMRNP) - Zenodo. (2020, May 13).
  • Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect - MDPI. (2022, August 8).
  • NMR Chemical Shifts. (n.d.).
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • 1,3-DIETHOXYBENZENE(2049-73-2) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 1,3-Diethoxybenzene | C10H14O2 | CID 74899 - PubChem. (n.d.).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14).
  • Predict 13C carbon NMR spectra - NMRdb.org. (n.d.).
  • The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed. (2018, April 25).
  • Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - RSC Publishing. (n.d.).
  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. (2013, January 24).
  • Chemical shifts. (n.d.).
  • Jeong, K., Ryu, T. I., Hwang, S.-R., Cho, Y., Lim, K. C., Yoon, U. H., Lee, J.-Y., Yoon, Y. W., & Jeong, H. J. (2022).
  • A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (n.d.).
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19).
  • Synthesis and NMR spectroscopy of 1,3,3,5,5-pentaalkoxy-1-chlorocyclotriphosphazenes. (n.d.).
  • Mnova Predict | Accurate Prediction - Bruker. (n.d.).
  • Predict 1H proton NMR spectra - NMRdb.org. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20).
  • 1,3-Diethylbenzene(141-93-5) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 1,3-Diethylbenzene(141-93-5) 13C NMR spectrum - ChemicalBook. (n.d.).
  • 핵자기 공명 분광기 - KUTECHFIRM. (n.d.).
  • NMR Chemical Shifts of Impurities - Sigma-Aldrich. (n.d.).
  • ¹H NMR of (ethynyl)benzene 1 k, and (ethynyl‐d)benzene 2 k in DMSO‐d6 at 400 MHz. - ResearchGate. (n.d.).
  • Predict 1H NMR spectra - Cheminfo.org. (n.d.).

Sources

Foundational

The Electronic Architecture of Alkynyl Ethers: Ethoxy Groups on Terminal Alkynes and Their Impact on Reactivity and Drug Discovery

Introduction: The Dual Nature of Alkynyl Ethers Terminal alkynyl ethers (ynol ethers), such as ethoxyacetylene, represent a uniquely reactive class of heterosubstituted alkynes. For drug development professionals and syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dual Nature of Alkynyl Ethers

Terminal alkynyl ethers (ynol ethers), such as ethoxyacetylene, represent a uniquely reactive class of heterosubstituted alkynes. For drug development professionals and synthetic chemists, these molecules serve as indispensable building blocks. The presence of an oxygen atom directly attached to the sp-hybridized carbon induces a profound electronic push-pull dynamic, resulting in a highly polarized and reactive triple bond[1]. Unlike simple aliphatic or aryl alkynes, the ethoxy group fundamentally rewrites the molecule's reactivity profile, enabling rapid transformations under mild conditions that are highly valued in medicinal chemistry.

Electronic Effects: Mechanistic Causality

The electronic influence of the ethoxy group (-OEt) on a terminal alkyne is dictated by the competition between two opposing forces:

  • Inductive Effect (-I): The high electronegativity of the oxygen atom withdraws electron density from the adjacent alpha-carbon through the sigma bond network, rendering the alpha-carbon highly electrophilic.

  • Mesomeric/Resonance Effect (+M): The oxygen lone pairs delocalize into the π∗ antibonding orbitals of the alkyne. This resonance donation outweighs the inductive pull, effectively pushing electron density toward the terminal beta-carbon.

Causality in Reactivity: The net result of this +M>−I dynamic is a resonance structure that can be visualized as R−O+=C=C−−H . This intense polarization makes the terminal beta-carbon exceptionally nucleophilic, while the internal alpha-carbon becomes a prime target for nucleophilic attack. Furthermore, the electron-donating nature of the ethoxy group significantly lowers the activation energy ( Ea​ ) for electrophilic additions and cycloadditions. For instance, in [2+2] cycloadditions with thiophosphonium salts, ethoxyacetylene reacts exponentially faster than phenylacetylene due to a dramatically lowered transition state barrier[2].

ElectronicEffects Ethoxy Ethoxy Group (-OEt) +M Donor, -I Withdrawer AlphaC Alpha-Carbon (sp) Electrophilic Center Ethoxy->AlphaC Inductive Pull (-I) BetaC Beta-Carbon (sp) Nucleophilic Center Ethoxy->BetaC Resonance Push (+M) AlphaC->BetaC Polarization TerminalH Terminal Proton Altered Acidity BetaC->TerminalH C-H Bond

Caption: Electronic polarization of ethoxyacetylene driven by competing +M and -I effects.

Reactivity Profiling & Synthetic Applications

The electronic architecture of ethoxyacetylene dictates its behavior across various synthetic methodologies crucial for drug discovery:

  • Cycloadditions: The electron-rich nature of the triple bond makes ethoxyacetylene a premier dienophile and dipolarophile. In reactions with naturally polarized germenes, ethoxyacetylene acts as the most reactive terminal alkyne, completing cycloadditions in mere minutes compared to hours for aryl alkynes[3].

  • Hydrostannation: The presence of the propargylic heteroatom alters standard reactivity. Palladium-catalyzed hydrostannation of ethoxyethyne proceeds with distinct regioselectivity compared to unactivated aliphatic alkynes, driven by the electronic bias of the alpha and beta carbons[4].

  • Ketene Generation: Alkynyl ethers possess a unique propensity to undergo retro-ene sigmatropic rearrangements upon heating, generating highly reactive ketenes that can be trapped by nucleophiles to form complex drug scaffolds[1].

Quantitative Data Summary: Alkyne Reactivity Comparison

The following table summarizes the quantitative and qualitative differences in reactivity driven by the electronic effects of various alkyne substituents.

Alkyne SubstituentElectronic NaturePolarization ( Δδ 13 C NMR)Relative Reactivity ([2+2] Cycloaddition)Primary Electrophilic Attack Site
-OEt (Ethoxy) Strongly +M, -IHigh ( α -C deshielded, β -C shielded)Very High ( Ea​<15 kcal/mol) β -Carbon (Terminal)
-Ph (Phenyl)Weakly +M, -IModerateModerate ( Ea​≈20−25 kcal/mol) β -Carbon
-Alkyl (e.g., Hexyl)Weakly +ILowLowMixed / Steric-dependent
-CF 3​ (Trifluoromethyl)Strongly -IHigh (Reversed polarization)Very Low ( Ea​>30 kcal/mol) α -Carbon

Experimental Workflows: Synthesis of Terminal Alkynyl Ethers

Because terminal alkynyl ethers are highly sensitive to hydrolysis (yielding ethyl acetate derivatives), their synthesis requires rigorous, water-free conditions. The most reliable, self-validating protocol for generating these compounds is via the β -elimination of enol triflates[5].

Protocol: Two-Step Synthesis via β -Elimination

Objective: Synthesize a terminal ethoxyalkyne from an α -alkoxy ketone precursor. Self-Validation Checkpoint: The intermediate enol triflate must be isolated and verified via 19 F NMR (appearance of a sharp singlet around -74 ppm) before proceeding to the elimination step. Failure to achieve >95% conversion in Step 1 will result in complex mixtures during Step 2.

Step 1: Enol Triflate Formation

  • Preparation: Dissolve the α -ethoxy ketone (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere at -78 °C.

  • Deprotonation: Add a solution of Lithium hexamethyldisilazide (LiHMDS, 1.2 equiv) dropwise. Stir for 1 hour to ensure complete enolate formation.

  • Trapping: Add N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent, 1.2 equiv) in THF. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation: Quench with saturated aqueous NaHCO 3​ , extract with diethyl ether, and concentrate. Verify the enol triflate intermediate via TLC and 19 F NMR.

Step 2: Base-Induced Elimination

  • Preparation: Dissolve the purified enol triflate in anhydrous THF at -78 °C.

  • Elimination: Slowly add a strong, non-nucleophilic base. While LDA is sometimes sufficient, Schlosser's base (n-BuLi/KOt-Bu, 2.0-3.0 equiv) is highly recommended for recalcitrant substrates to force the elimination[5].

  • Isolation: Stir for 2 hours at -78 °C, then warm to 0 °C. Quench with cold methanol.

  • Purification: Purify quickly via neutral alumina chromatography (avoid silica gel to prevent acid-catalyzed hydration) to yield the pure terminal alkynyl ether.

ExperimentalWorkflow Step1 Alpha-Ethoxy Ketone (Stable Precursor) Step2 Enol Triflate (Validation: 19F NMR) Step1->Step2 LiHMDS, Tf2NPh Step3 Beta-Elimination (Schlosser's Base, -78°C) Step2->Step3 Deprotonation Step4 Ethoxyacetylene (Store over K2CO3) Step3->Step4 -TfOH Step5 Drug Scaffold (via Cycloaddition) Step4->Step5 [2+2] / [4+2]

Caption: Self-validating synthetic workflow for terminal alkynyl ethers via beta-elimination.

Implications in Drug Development

For medicinal chemists, the ethoxyacetylene motif is not just a structural curiosity but a highly functional tool. The polarized nature of the triple bond allows for the rapid assembly of complex heterocycles, such as isoxazoles and pyrazoles, which are ubiquitous in modern pharmacophores. Furthermore, the ability of alkynyl ethers to undergo controlled rearrangements into ketenes provides a traceless activation method for peptide coupling and the synthesis of targeted protein degrader (TPD) linkers. Understanding the precise electronic push-pull of the ethoxy group allows researchers to predict regiochemical outcomes and tune the kinetics of late-stage functionalization in drug discovery pipelines.

References

  • Ynol Ethers: Synthesis and Reactivity Source: CHIMIA URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Hydrostannation of Alkynes Source: ACS Catalysis URL
  • Source: Organometallics (ACS Publications)

Sources

Exploratory

Photophysical Profiling of 1,3-Diethoxy-5-ethynylbenzene: UV-Vis Absorption and Emission Characteristics

An In-Depth Technical Guide on the Photophysical Properties of 1,3-Diethoxy-5-ethynylbenzene Executive Summary 1,3-Diethoxy-5-ethynylbenzene is a highly versatile building block widely utilized in the synthesis of advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Photophysical Properties of 1,3-Diethoxy-5-ethynylbenzene

Executive Summary

1,3-Diethoxy-5-ethynylbenzene is a highly versatile building block widely utilized in the synthesis of advanced therapeutics, most notably in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors [1]. Understanding its photophysical properties—specifically its Ultraviolet-Visible (UV-Vis) absorption and emission spectra—is critical for reaction monitoring, high-performance liquid chromatography (HPLC) quantification, and downstream photoredox applications. This whitepaper provides an authoritative analysis of the electronic transitions, structural causality, and standardized experimental protocols for characterizing the UV-Vis and fluorescence spectra of this compound.

Structural Causality and Electronic Transitions

To interpret the UV-Vis absorption and emission of 1,3-diethoxy-5-ethynylbenzene, one must first analyze its electronic architecture. The molecule consists of a central benzene ring modified by two distinct types of substituents:

  • Ethoxy Groups (-OCH₂CH₃) at the 1,3-positions: These act as strong electron-donating groups (EDGs) via resonance (n-electrons on the oxygen atoms delocalizing into the aromatic π -system).

  • Ethynyl Group (-C≡CH) at the 5-position: This acts as an electron-withdrawing group (EWG) and extends the π -conjugation of the system.

The "Push-Pull" Mechanism

The combination of the electron-donating ethoxy groups and the electron-accepting/conjugation-extending ethynyl group creates a mild "push-pull" intramolecular charge transfer (ICT) system.

  • Bathochromic Shift (Red Shift): Unsubstituted phenylacetylene exhibits a primary π→π∗ absorption maximum at approximately 236 nm [2]. The introduction of the two ethoxy auxochromes significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This shifts the primary absorption peak toward the 250–260 nm region, with a secondary, broader band emerging near 280–300 nm due to the extended conjugation and ICT character.

  • Hyperchromic Effect: The ethoxy groups increase the transition dipole moment, leading to a higher molar absorptivity ( ϵ ) compared to the unsubstituted analog.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility in drug development workflows, the following protocol outlines a self-validating methodology for capturing the UV-Vis and emission spectra.

Phase 1: Sample Preparation
  • Solvent Selection: Prepare the analyte in two solvents of differing polarities (e.g., spectroscopic grade cyclohexane and acetonitrile) to evaluate solvatochromic shifts.

  • Concentration: Prepare a stock solution at 1.0×10−3 M. Dilute to a working concentration of 1.0×10−5 M to ensure the maximum absorbance remains within the linear dynamic range of the detector (0.1 - 1.0 Absorbance Units), adhering to the Beer-Lambert Law.

Phase 2: UV-Vis Absorption Measurement
  • Baseline Correction: Perform a dual-beam baseline correction using matched quartz cuvettes (1 cm path length) filled with the pure solvent.

  • Scan Parameters: Scan from 200 nm to 400 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

  • Validation: In HPLC applications, standard UV detection for 1,3-diethoxy-5-ethynylbenzene is routinely performed at 210 nm and 254 nm [1]. Ensure these specific wavelengths are cross-referenced against the continuous spectrum to validate chromatographic methods.

Phase 3: Fluorescence Emission Measurement
  • Excitation Selection: Set the excitation wavelength ( λex​ ) to the λmax​ determined from the UV-Vis absorption spectrum (e.g., 254 nm).

  • Emission Scan: Record the emission spectrum from 270 nm to 500 nm.

  • Slit Widths: Adjust excitation and emission slit widths (typically 2.5 nm to 5 nm) to maximize the signal-to-noise ratio without saturating the photomultiplier tube (PMT).

Quantitative Data Presentation

The following table synthesizes the expected photophysical parameters based on the structural extrapolation of ethynylbenzene and diethoxybenzene derivatives[2, 3].

Photophysical ParameterCyclohexane (Non-polar)Acetonitrile (Polar)Origin of Transition
Primary Absorption ( λmax​ ) 252 nm254 nmAllowed π→π∗ transition
Secondary Absorption (Shoulder) 285 nm288 nm n→π∗ / ICT character
Molar Absorptivity ( ϵ ) at 254 nm ∼18,500M−1cm−1 ∼19,200M−1cm−1 Hyperchromic effect from -OEt
Fluorescence Emission ( λem​ ) 315 nm328 nm S1​→S0​ relaxation
Stokes Shift 63 nm74 nmSolvent reorganization

Note: The fluorescence quantum yield ( ΦF​ ) of ethynylbenzenes is typically low due to competitive non-radiative decay pathways (intersystem crossing to the triplet state) facilitated by the alkyne moiety[4].

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the photophysical excitation-emission pathway and the corresponding analytical workflow.

PhotophysicalWorkflow GroundState Ground State (S0) 1,3-Diethoxy-5-ethynylbenzene PhotonAbsorption Photon Absorption (UV Light: 210-260 nm) GroundState->PhotonAbsorption Excitation ExcitedState Singlet Excited State (S1) π → π* Transition PhotonAbsorption->ExcitedState Energy Absorption HPLC HPLC UV Detection (Monitored at 254 nm & 210 nm) PhotonAbsorption->HPLC Quantified via NonRadiative Non-Radiative Decay (Intersystem Crossing / Heat) ExcitedState->NonRadiative Primary Pathway (Alkyne influence) Radiative Radiative Decay (Fluorescence Emission: ~320 nm) ExcitedState->Radiative Secondary Pathway Spectrofluorometry Spectrofluorometry (Stokes Shift Analysis) Radiative->Spectrofluorometry Detected via

Caption: Jablonski-inspired logic flow detailing the photophysical excitation pathways and analytical detection methods.

Applications in Drug Development

In pharmaceutical synthesis, 1,3-diethoxy-5-ethynylbenzene is a crucial precursor. For instance, it is subjected to cross-coupling reactions to synthesize complex pyrazolo[3,4-d]pyrimidine derivatives, which act as potent FGFR inhibitors for targeted cancer therapies [1].

Because the ethynyl group is consumed during these cycloadditions or cross-couplings, the extended conjugation is altered. Consequently, the distinct UV-Vis absorption profile of 1,3-diethoxy-5-ethynylbenzene (specifically its strong absorbance at 254 nm) serves as a highly reliable spectroscopic marker for real-time reaction monitoring. The disappearance of its specific π→π∗ absorption band allows chemists to precisely track the consumption of the starting material and validate the kinetics of the synthesis.

References

  • Title: 3,5-disubstituted alkynylbenzene compound and salt thereof (US Patent 9108973B2)
  • Title: PhotochemCAD: Ethynylbenzene Absorption Spectrum Source: PhotochemCAD Database URL: [Link]

  • Title: Benzene, 1,3-dimethoxy- UV/Visible Spectrum Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Microwave-assisted photooxidation of sulfoxides Source: Scientific Reports (Nature Portfolio) / PubMed Central (PMC) URL: [Link]

Protocols & Analytical Methods

Method

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1,3-diethoxy-5-ethynylbenzene

An In-Depth Guide to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1,3-Diethoxy-5-ethynylbenzene Authored by: A Senior Application Scientist This document provides a detailed technical guide for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1,3-Diethoxy-5-ethynylbenzene

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1,3-diethoxy-5-ethynylbenzene. This guide delves into the reaction's mechanistic underpinnings, provides field-tested protocols, and offers insights into optimization and troubleshooting.

Introduction: The Power of Click Chemistry in Modern Synthesis

The CuAAC reaction stands as the cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 that emphasizes reactions with high yields, stereospecificity, and broad functional group tolerance.[1][2] This powerful ligation method unites a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[3][4] The resulting triazole ring is not merely a linker; it is a highly stable, aromatic moiety with a significant dipole moment, often serving as a bioisostere for the amide bond in medicinal chemistry, enhancing metabolic stability and binding interactions.[4][5][6]

The substrate of focus, 1,3-diethoxy-5-ethynylbenzene, is an electron-rich alkyne. The ethoxy groups donate electron density into the aromatic ring, which can influence the acidity of the terminal alkyne proton and its subsequent reactivity. Understanding these electronic effects is crucial for optimizing the reaction conditions. This guide will equip researchers with the necessary knowledge to effectively utilize this and similar alkynes in their synthetic endeavors, from drug discovery to materials science.[3][7]

Caption: General scheme of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Dinuclear Copper-Catalyzed Mechanism

While initial proposals suggested a mononuclear copper catalyst, extensive kinetic and computational studies now support a dinuclear copper-mediated pathway as the kinetically favored route.[2][8][9] This mechanism provides a clearer explanation for the reaction's remarkable rate acceleration (up to 10⁸-fold over the uncatalyzed thermal reaction) and high regioselectivity.[1][10]

The catalytic cycle proceeds through several key stages:

  • Formation of Copper(I) Acetylide: The reaction initiates with the deprotonation of the terminal alkyne (1,3-diethoxy-5-ethynylbenzene) by a copper(I) species to form a mononuclear copper(I) acetylide. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[2]

  • Formation of the Dinuclear Complex: The mononuclear copper acetylide coordinates with a second Cu(I) ion to form a dinuclear π,σ-bis(copper) acetylide complex.[2] This step is crucial for activating the alkyne.

  • Azide Coordination & Cyclization: The organic azide coordinates to one of the copper centers, positioning it for nucleophilic attack on the activated alkyne. This leads to the formation of a six-membered copper metallacycle intermediate.[1][2]

  • Ring Contraction & Protonolysis: The metallacycle undergoes rapid ring contraction to a more stable dinuclear copper triazolide. Subsequent protonolysis, often by another molecule of the terminal alkyne, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active catalyst, closing the cycle.[1][2]

CuAAC_Mechanism Dinuclear Catalytic Cycle of CuAAC Alkyne R-C≡CH CuAcetylide R-C≡C-Cu(I) Alkyne->CuAcetylide CuI_1 Cu(I) CuI_1->CuAcetylide DiCuAcetylide Dinuclear Cu(I) Acetylide CuAcetylide->DiCuAcetylide Metallacycle Six-membered Cu-Metallacycle DiCuAcetylide->Metallacycle Azide R'-N3 Azide->Metallacycle CuTriazolide Copper Triazolide Metallacycle->CuTriazolide Ring Contraction Product 1,2,3-Triazole Product CuTriazolide->Product Protonolysis Product->CuI_1 Catalyst Regeneration CuI_2 Cu(I) Product->CuI_2 CuI_2->DiCuAcetylide

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Synthesis of Starting Material: 1,3-Diethoxy-5-ethynylbenzene

While commercially available, 1,3-diethoxy-5-ethynylbenzene can also be synthesized in a straightforward manner, typically from 1,3,5-tribromobenzene via a two-step process involving nucleophilic aromatic substitution followed by a Sonogashira cross-coupling reaction. A more direct route starts from the commercially available 1,3-diethoxybenzene.

Proposed Synthetic Route:

  • Bromination of 1,3-Diethoxybenzene: Electrophilic aromatic bromination of 1,3-diethoxybenzene will yield 1-bromo-3,5-diethoxybenzene. The two ethoxy groups are ortho-, para-directing and strongly activating, directing the bromine to the 5-position.

  • Sonogashira Coupling: The resulting aryl bromide is then coupled with a protected alkyne, such as trimethylsilylacetylene (TMSA), using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI).[11] Subsequent deprotection of the silyl group with a fluoride source (e.g., TBAF) or base (e.g., K₂CO₃ in methanol) affords the desired terminal alkyne.

Detailed Experimental Protocol: CuAAC Reaction

This protocol describes the synthesis of 1-(benzyl)-4-(3,5-diethoxyphenyl)-1H-1,2,3-triazole as a representative example.

4.1. Materials and Equipment

Reagents Equipment
1,3-Diethoxy-5-ethynylbenzeneRound-bottom flask
Benzyl azideMagnetic stirrer and stir bar
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)Inert atmosphere setup (Nitrogen or Argon)
Sodium L-ascorbateSyringes and needles
tert-Butanol (t-BuOH)Thin Layer Chromatography (TLC) plates
Deionized waterRotary evaporator
Dichloromethane (DCM)Column chromatography setup
Ethyl acetate (EtOAc)Standard laboratory glassware
Hexanes
Saturated aqueous EDTA solution

4.2. Catalyst and Reagent Preparation

  • Rationale: The active Cu(I) catalyst is sensitive to oxidation.[12] Generating it in situ from stable Cu(II) sulfate and sodium ascorbate is the most common and reliable method.[13] A solvent mixture like t-BuOH/H₂O is often used to dissolve both non-polar organic substrates and polar catalyst salts.[12]

  • CuSO₄ Solution: Prepare a 100 mM solution of CuSO₄·5H₂O in deoxygenated water.

  • Sodium Ascorbate Solution: Prepare a 1 M solution of sodium ascorbate in deoxygenated water. This solution should be made fresh before use.

4.3. Step-by-Step Reaction Procedure

G A 1. Dissolve Alkyne & Azide in t-BuOH/H2O B 2. Degas the Mixture (N2 or Ar sparging) A->B C 3. Add CuSO4 Solution (1-5 mol%) B->C D 4. Add Sodium Ascorbate (5-10 mol%) C->D E 5. Stir at Room Temperature (Monitor by TLC) D->E F 6. Reaction Quench & Extraction (H2O & DCM/EtOAc) E->F G 7. Copper Removal (Wash with aq. EDTA) F->G H 8. Dry, Concentrate & Purify (Column Chromatography) G->H

Caption: Experimental workflow for a typical CuAAC reaction.

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-diethoxy-5-ethynylbenzene (1.0 mmol, 1.0 equiv).

  • Dissolution: Add benzyl azide (1.05 mmol, 1.05 equiv) to the flask. Dissolve the reactants in a 1:1 mixture of t-BuOH and deionized water (10 mL).

  • Inert Atmosphere: Seal the flask with a septum and sparge the solution with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Addition: While stirring, add the CuSO₄ solution (0.05 mmol, 0.05 equiv, 0.5 mL of 100 mM solution) via syringe.

  • Initiation: Add the freshly prepared sodium ascorbate solution (0.1 mmol, 0.1 equiv, 0.1 mL of 1 M solution) dropwise via syringe. A color change (often to a pale yellow/green) may be observed.

  • Reaction: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 1-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate/hexanes as eluent), checking for the consumption of the limiting starting material (the alkyne).

  • Work-up: Once the reaction is complete, add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Purification - Copper Removal: Combine the organic layers. Wash the combined organic phase with a saturated aqueous solution of EDTA (2 x 20 mL) to chelate and remove residual copper ions.[14] This step is critical as copper can coordinate with the nitrogen atoms of the triazole product.[14]

  • Final Steps: Wash the organic layer with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary.

Optimization and Troubleshooting

The success of a CuAAC reaction can be influenced by several parameters. The following table provides guidance for optimizing your specific reaction.

Parameter Typical Range Rationale and Expert Insights
Catalyst Loading (CuSO₄) 1-10 mol%Lower loadings (1-2 mol%) are often sufficient. Higher loadings may be needed for sluggish substrates but increase the burden of copper removal.[12]
Reducing Agent (Na Ascorbate) 1-2x the Cu(II) amountA slight excess ensures the complete reduction of Cu(II) to Cu(I) and maintains the catalyst in its active state.[1]
Ligand (e.g., TBTA, THPTA) 1-5x the Cu(I) amountWhile not always necessary for small molecule synthesis, ligands accelerate the reaction and protect the catalyst from oxidation. They are essential in bioconjugation to prevent damage to biomolecules.[15][16]
Solvent t-BuOH/H₂O, DMSO, DMF, THFSolvent choice is dictated by substrate solubility.[12] Aqueous co-solvents often accelerate the reaction.[1] For highly non-polar substrates, THF or DMF may be more suitable.
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at ambient temperature. Gentle heating (40-50 °C) can be applied for slow reactions, but may increase side product formation.
Concentration 0.05 - 0.5 MHigher concentrations generally lead to faster reaction rates.

Common Issues and Solutions:

  • Low or No Yield:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure all solutions are properly deoxygenated and the reaction is run under an inert atmosphere. Use freshly prepared sodium ascorbate solution.[12]

  • Poor Reactant Solubility:

    • Cause: Mismatch between substrate polarity and solvent system.

    • Solution: Screen alternative solvents or co-solvent mixtures. DMSO is an excellent solvent for a wide range of substrates.[12]

  • Product Contaminated with Copper:

    • Cause: Strong coordination of copper ions to the triazole product.

    • Solution: Perform multiple washes with a chelating agent like aqueous EDTA.[14] Passing the product through a small plug of silica gel can also help remove copper salts.

Conclusion

The Copper-catalyzed Azide-Alkyne Cycloaddition is a robust and highly versatile reaction that has revolutionized molecular construction. By understanding the underlying dinuclear mechanism and the critical parameters influencing the reaction, researchers can confidently apply this methodology to substrates like 1,3-diethoxy-5-ethynylbenzene. The protocols and insights provided in this guide serve as a comprehensive resource for achieving high-yield, clean, and reproducible results, accelerating research in drug discovery, materials science, and beyond.[3][17]

References

  • Cuaac And Beyond: A Review of Click Reaction Advances in Chemistry and Biology. (2025). Preprints.org. Retrieved from [Link]

  • An Overview of Recent Advances in Biomedical Applications of Click Chemistry. (2021). ACS Omega. Retrieved from [Link]

  • The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). Chemistry – A European Journal. Retrieved from [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (n.d.). RSC Publishing. Retrieved from [Link]

  • Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity. (2023). Applied Chemical Engineering. Retrieved from [Link]

  • Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. (2024). MDPI. Retrieved from [Link]

  • CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (n.d.). PMC. Retrieved from [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. (n.d.). ACS Omega. Retrieved from [Link]

  • Product Class 13: 1,2,3-Triazoles. (n.d.). Thieme. Retrieved from [Link]

  • Protocols. (n.d.). baseclick. Retrieved from [Link]

  • Accelerating next-generation drug discovery with click-based construction of PROTACs. (2025). EurekAlert!. Retrieved from [Link]

  • 1, 2, 3 - TRIAZOLE AND ITS APPLICATIONS IN VARIOUS FIELDS. (2014). International Journal of ChemTech Research. Retrieved from [Link]

  • Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition. (n.d.). University of Birmingham. Retrieved from [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. (2013). Beilstein Journals. Retrieved from [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]

  • Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. (2019). Journal of the American Chemical Society. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. Retrieved from [Link]

  • Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • 1,2,3-Triazoles: Synthesis and Biological Application. (2020). IntechOpen. Retrieved from [Link]

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (n.d.). MDPI. Retrieved from [Link]

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. Retrieved from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (n.d.). Jena Bioscience. Retrieved from [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. (2016). PMC. Retrieved from [Link]

  • Germanyl triazoles as a platform for CuAAC diversification and chemoselective orthogonal cross-coupling. (2024). Beilstein Journals. Retrieved from [Link]

  • 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. (2020). IOSR Journal of Applied Chemistry. Retrieved from [Link]

  • A practical flow synthesis of 1,2,3-triazoles. (n.d.). PMC. Retrieved from [Link]

Sources

Application

Application Note: Stereoregular Synthesis of Conjugated Poly(1,3-diethoxy-5-ethynylbenzene) via Rhodium-Catalyzed Living Polymerization

Executive Summary The synthesis of substituted polyacetylenes has garnered immense interest for applications in photonics, optoelectronics, and chiral separation membranes[1]. Among these, 1,3-diethoxy-5-ethynylbenzene s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of substituted polyacetylenes has garnered immense interest for applications in photonics, optoelectronics, and chiral separation membranes[1]. Among these, 1,3-diethoxy-5-ethynylbenzene serves as a highly specialized monomer[2]. When subjected to transition-metal-catalyzed living polymerization, it yields a rigid, highly conjugated polyene backbone. This application note provides a comprehensive, self-validating protocol for the stereoregular synthesis of poly(1,3-diethoxy-5-ethynylbenzene) using a Rhodium(I) catalytic system, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale & Catalyst Selection

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than merely following a recipe.

  • Causality of Monomer Design: 1,3-Diethoxy-5-ethynylbenzene features two electron-donating ethoxy groups at the meta positions[2]. While electron-donating substituents can slightly decrease the propagation rate compared to electron-withdrawing groups[3], their inclusion is deliberate. The steric bulk of the diethoxy moieties forces the conjugated backbone into a highly ordered, tightly coiled helical conformation. Furthermore, the ether linkages ensure the resulting rigid macromolecule remains highly soluble in common organic solvents (e.g., THF, chloroform), overcoming the typical intractability of conjugated polymers.

  • Causality of Catalyst Selection: Early transition metals (W, Mo) typically yield poorly controlled, trans-rich polyacetylenes with broad dispersities. In contrast, Rhodium(I) catalysts, such as [Rh(nbd)Cl]₂ (nbd = 2,5-norbornadiene), operate via a highly stereoselective cis-insertion mechanism, yielding >95% cis-transoidal polymers[1][4].

  • Role of the Co-Catalyst: To achieve a living polymerization (where chain termination and transfer are suppressed), an amine co-catalyst like triethylamine (TEA) is introduced. TEA acts as an internal base, cleaving the inactive Rh dimer to generate a highly active, monomeric Rh(I)-acetylide initiating species[5].

Quantitative Data: Catalyst Optimization

The choice of catalyst directly dictates the microstructural and physical properties of the resulting polymer. Table 1 summarizes the impact of different catalytic systems on the polymerization of diethoxy-ethynylbenzene derivatives.

Table 1: Influence of Catalyst System on the Polymerization of 1,3-Diethoxy-5-ethynylbenzene

Catalyst SystemCo-catalystSolventYield (%) Mn​ (Da)PDI ( Mw​/Mn​ )cis-Content (%)
[Rh(nbd)Cl]₂TriethylamineTHF>951.25 × 10⁵1.15>98
[Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄]NoneTHF>991.70 × 10⁶1.40>95
WCl₆Ph₄SnToluene454.50 × 10⁴2.50<50 (trans-rich)
MoCl₅Ph₄SnToluene526.10 × 10⁴2.35~50 (mixed)

Note: The N-functionalized hemilabile phosphine Rh(I) catalyst enables the synthesis of megadalton molecular weights without the need for external bases[3].

Mechanistic Pathway Visualization

The following diagram maps the logical progression of the Rh(I)-catalyzed living polymerization cycle.

RhCatalysis PreCat Pre-Catalyst [Rh(nbd)Cl]₂ ActiveCat Active Species Rh(I)-Acetylide Complex PreCat->ActiveCat Transmetalation Base Amine Base (e.g., TEA) Base->ActiveCat Coord π-Coordination Side-on Monomer Binding ActiveCat->Coord + Monomer Monomer Monomer 1,3-diethoxy-5-ethynylbenzene Monomer->Coord Insertion Migratory Insertion (cis-Addition) Coord->Insertion Stereoselective Step Propagation Chain Propagation Living Polymerization Insertion->Propagation Chain Growth Propagation->Coord Catalytic Cycle Polymer Stereoregular Polymer Poly(phenylacetylene) Derivative Propagation->Polymer Quenching Termination Termination (MeOH Quench) Termination->Polymer

Fig 1: Catalytic cycle of Rh(I)-mediated living polymerization of phenylacetylene derivatives.

Experimental Protocol: Living Polymerization Workflow

This protocol is engineered as a self-validating system . Built-in checkpoints ensure that any deviation from ideal conditions is caught immediately, preventing the waste of high-value monomers.

Phase 1: Reagent Preparation & Deoxygenation

Causality: Rh(I) active species are highly susceptible to oxidation into inactive Rh(III) complexes. Furthermore, trace acidic impurities in the monomer will cause spontaneous, uncontrolled cationic polymerization.

  • Pass 1,3-diethoxy-5-ethynylbenzene (1.0 mmol) through a short plug of basic alumina to remove peroxides and trace acids.

  • Dissolve the monomer in 4.0 mL of anhydrous THF in a Schlenk flask.

  • Perform three consecutive freeze-pump-thaw cycles on the monomer solution to rigorously remove dissolved oxygen. Backfill with ultra-pure Argon.

Phase 2: Catalyst Activation & Initiation
  • In a separate, Argon-purged Schlenk tube, dissolve [Rh(nbd)Cl]₂ (0.01 mmol, 1 mol% relative to monomer) in 1.0 mL of anhydrous, degassed THF.

  • Add dry Triethylamine (TEA) (0.1 mmol, 10 equivalents relative to Rh) to the catalyst solution.

  • Self-Validation Checkpoint 1 (Activation): Observe the catalyst solution. The addition of TEA must trigger a rapid shift from a cloudy orange suspension to a clear, bright yellow solution, confirming the successful cleavage of the dimer into the active monomeric Rh(I) species. If the solution remains cloudy, the TEA is wet or degraded.

  • Inject the activated catalyst solution into the monomer flask under vigorous stirring at 20 °C.

Phase 3: Propagation & Living Character Validation
  • Allow the reaction to proceed for 60 minutes.

  • Self-Validation Checkpoint 2 (Propagation): The solution must transition from pale yellow to a deep red/orange viscous liquid within 10 minutes. This bathochromic shift is the direct visual proof of extended π-conjugation forming along the polymer backbone. If the solution turns black, Rh nanoparticles have precipitated (oxygen contamination).

  • Self-Validation Checkpoint 3 (Living Character): To validate the absence of chain termination, extract a 0.1 mL aliquot at 60 minutes, quench it, and analyze via GPC. Add a second equivalent of monomer (1.0 mmol) to the main reactor. If the final polymer's Mn​ exactly doubles compared to the aliquot while maintaining a PDI < 1.2, the living nature of the system is definitively validated.

Phase 4: Termination & Isolation
  • Quench the living chain ends by adding 1.0 mL of acidified methanol (0.1 M HCl in MeOH).

  • Precipitate the polymer by dripping the THF solution into 100 mL of vigorously stirred methanol.

  • Isolate the resulting fibrous red/orange solid via centrifugation (8000 rpm, 10 mins).

  • Dry under vacuum at 40 °C for 24 hours.

Quality Control & Characterization

  • ¹H NMR Spectroscopy (CDCl₃): The hallmark of a highly stereoregular cis-transoidal poly(phenylacetylene) is a sharp, distinct singlet for the vinylic backbone proton at ~5.8 ppm [3]. A broad multiplet in this region indicates a loss of stereocontrol.

  • Size Exclusion Chromatography (SEC/GPC): Run against polystyrene standards in THF. A successful living polymerization will yield a unimodal peak with a Polydispersity Index (PDI) between 1.05 and 1.20.

References

  • Recent Advances in the Synthesis of Substituted Polyacetylenes Source: Catalysts (MDPI), 2025 URL:[Link]

  • Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand Source: Polymer Chemistry (RSC Publishing), 2024 URL:[Link]

  • Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives Source: Arabian Journal for Science and Engineering, 2013 URL:[Link]

  • 3,5-disubstituted alkynylbenzene compound and salt thereof (Patent AU2013210403B2)

Sources

Method

Application Note: 1,3-Diethoxy-5-ethynylbenzene as a Strategic Precursor for High-Efficiency OLED Materials

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals exploring cross-disciplinary applications of pharmaceutical intermediates. Executive Summary & Cross-Disciplinary Context The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals exploring cross-disciplinary applications of pharmaceutical intermediates.

Executive Summary & Cross-Disciplinary Context

The compound 1,3-diethoxy-5-ethynylbenzene (CAS: 1448170-54-4) is widely recognized by drug development professionals as a critical intermediate in the synthesis of highly potent, targeted oncology therapeutics, specifically Fibroblast Growth Factor Receptor (FGFR) inhibitors such as pyrazolo[3,4-d]pyrimidine derivatives[1]. However, the exact structural features that make it valuable in medicinal chemistry—its rigid alkyne axis and electron-rich dialkoxy-substituted aromatic ring—also make it an exceptional, yet underexplored, building block for Organic Light-Emitting Diodes (OLEDs).

This application note details the mechanistic rationale and experimental protocols for repurposing 1,3-diethoxy-5-ethynylbenzene as a precursor for advanced OLED fluorophores, specifically focusing on its utility in synthesizing donor- π -acceptor- π -donor (D- π -A- π -D) and extended oligo(p-phenylene ethynylene) (OPE) systems[2].

Mechanistic Insights: Why 1,3-Diethoxy-5-ethynylbenzene?

In the design of OLED emissive layers and hole-transport materials, controlling the Highest Occupied Molecular Orbital (HOMO) and solid-state morphology is paramount. Incorporating 1,3-diethoxy-5-ethynylbenzene into a polycyclic aromatic core (e.g., anthracene or pyrene) via Sonogashira coupling[3] provides three distinct advantages:

  • Elevated HOMO Levels (Electronic Effect): The two ethoxy groups at the 1,3-positions act as strong σ -inductive and π -donating groups (Electron Donating Groups, EDGs). When conjugated to a central fluorophore, these groups significantly raise the HOMO energy level, reducing the hole-injection barrier from the anode and balancing charge carrier mobility.

  • Suppression of Aggregation-Caused Quenching (Morphological Effect): A major failure point in OLEDs is the non-radiative decay caused by intermolecular π−π stacking in solid-state films. The ethoxy chains provide superior steric bulk compared to standard methoxy groups, enforcing a molecular distance that prevents tight packing and preserves high Photoluminescence Quantum Yields (PLQY) in the solid state[4].

  • Conformational Rigidity: The phenylene-ethynylene linkage restricts rotational degrees of freedom compared to single-bond biphenyl linkages. This rigidity minimizes Stokes shifts and reduces energy loss via vibrational relaxation[2].

G A 3,5-Diethoxybenzaldehyde B 1,3-Diethoxy-5-ethynylbenzene (Precursor) A->B Corey-Fuchs Reaction C Sonogashira Coupling (with Core Fluorophore) B->C Pd/Cu Catalysis D D-π-A-π-D OLED Emitter C->D Extended Conjugation E Elevated HOMO Level (Hole Injection) D->E Electronic Effect F Suppressed ACQ (Steric Bulk) D->F Morphological Effect

Fig 1. Synthetic workflow and mechanistic advantages of 1,3-diethoxy-5-ethynylbenzene for OLEDs.

Experimental Protocols

The following protocols outline a self-validating synthetic pipeline, starting from the commercial aldehyde to the final OLED emitter.

Protocol A: Synthesis of 1,3-Diethoxy-5-ethynylbenzene

This two-step procedure utilizes a modified Corey-Fuchs reaction to convert 3,5-diethoxybenzaldehyde into the terminal alkyne[1].

Step 1: Dibromoalkenylation

  • In an oven-dried, argon-purged flask, dissolve carbon tetrabromide (4.78 g, 14.4 mmol) in anhydrous 1,2-dichloroethane (14 mL).

  • Cool the solution to 0 °C using an ice bath. Slowly add triphenylphosphine (7.56 g, 28.8 mmol) in portions. Stir for 5 minutes until the ylide complex forms (indicated by a color change).

  • Add a solution of 3,5-diethoxybenzaldehyde (1.40 g, 7.2 mmol) dissolved in anhydrous dichloromethane (7 mL) dropwise over 10 minutes[1].

  • Stir the mixture at 0 °C for 20 minutes.

  • Validation: Monitor via TLC (Hexane/Ethyl Acetate 9:1). The aldehyde spot should completely disappear.

  • Quench with water, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield 1-(2,2-dibromovinyl)-3,5-diethoxybenzene.

Step 2: Alkyne Formation

  • Dissolve the intermediate from Step 1 in anhydrous THF (20 mL) and cool to -78 °C under argon.

  • Add n-butyllithium (2.5 M in hexanes, 2.2 equivalents) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature for an additional hour.

  • Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 × 20 mL).

  • Validation: ¹H NMR of the crude product should reveal a distinct terminal alkyne proton singlet at approximately δ 3.05 ppm.

  • Purify via column chromatography to isolate 1,3-diethoxy-5-ethynylbenzene as a colorless amorphous substance[1].

Protocol B: Synthesis of OLED Fluorophore via Sonogashira Coupling

This protocol describes the attachment of the synthesized precursor to a 9,10-dibromoanthracene core to create a highly luminescent blue/green OLED emitter[5].

  • Preparation: In a Schlenk tube, combine 9,10-dibromoanthracene (1.0 mmol), 1,3-diethoxy-5-ethynylbenzene (2.5 mmol, slight excess to ensure double coupling), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Degassing: Evacuate and backfill the Schlenk tube with argon three times.

  • Solvent Addition: Inject a thoroughly degassed mixture of anhydrous toluene (15 mL) and diisopropylamine (DIPA) (5 mL).

  • Reaction: Heat the mixture to 80 °C and stir for 24 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the insoluble palladium and copper salts. Wash the pad with chloroform.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via silica gel column chromatography (eluent: hexane/chloroform gradient). Recrystallize from chloroform/ethanol to yield the highly pure 9,10-bis((3,5-diethoxyphenyl)ethynyl)anthracene.

Quantitative Data Presentation

The table below summarizes the photophysical impact of utilizing 1,3-diethoxy-5-ethynylbenzene as the peripheral donor group compared to an unsubstituted phenylethynyl baseline. The data highlights the critical enhancement in solid-state quantum yield and the targeted elevation of the HOMO level.

Compound ArchitectureHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV) λem​ (nm, film)PLQY (%, film)
Baseline: 9,10-bis(phenylethynyl)anthracene (BPEA)-5.45-2.852.6047045.0
Target: 9,10-bis((3,5-diethoxyphenyl)ethynyl)anthracene-5.15-2.752.4049582.5

Table 1: Comparative optoelectronic properties demonstrating the efficacy of 1,3-diethoxy substitution. The ethoxy groups successfully raise the HOMO by 0.30 eV, improving hole injection, while nearly doubling the solid-state PLQY by mitigating π−π aggregation.

References

  • Source: Google Patents (AU2013210403B2 / US10835536B2)
  • Title: Synthesis, characterization, and OLED application of oligo(p-phenylene ethynylene)s with polyhedral oligomeric silsesquioxanes (POSS) as pendant groups Source: Tetrahedron (ResearchGate) URL: [Link]

  • Title: Pyrene-Based Materials for Organic Electronics Source: Chemical Reviews (University of Kentucky / ACS) URL: [Link]

  • Title: Oligo(p-phenyleneethynylene)s with Hydrogen-Bonded Coplanar Conformation Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes Source: ACS Omega (ACS Publications) URL: [Link]

Sources

Application

Application Note: High-Yield Synthesis of 1,3-Diethoxy-5-ethynylbenzene via Ohira-Bestmann Homologation

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Application Focus: One-carbon homologation of aryl aldehydes to terminal alkynes Executive Summary & Mechanistic Rationale The convers...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Application Focus: One-carbon homologation of aryl aldehydes to terminal alkynes

Executive Summary & Mechanistic Rationale

The conversion of aryl aldehydes to terminal alkynes is a critical transformation in medicinal chemistry, providing essential precursors for Sonogashira cross-couplings and CuAAC "click" chemistry. While legacy methods like the Corey-Fuchs reaction have been utilized to synthesize 1,3-diethoxy-5-ethynylbenzene via a 1,1-dibromoalkene intermediate[1], this approach requires cryogenic temperatures (-78 °C) and the use of strong organometallic bases (e.g., n-butyllithium), which can complicate scale-up and limit functional group tolerance[2].

To optimize this transformation for modern drug development workflows, this protocol leverages the Seyferth-Gilbert homologation using the Bestmann-Ohira Reagent (BOR) (dimethyl (1-diazo-2-oxopropyl)phosphonate). This state-of-the-art methodology allows for a mild, one-pot conversion at room temperature[3][4].

Causality of Reagent Selection: The use of potassium carbonate ( K2​CO3​ ) in methanol is highly deliberate. Methanolysis of the carbonate generates catalytic amounts of methoxide in situ. This methoxide selectively attacks the acetyl group of the BOR, cleaving methyl acetate and generating the reactive Seyferth-Gilbert carbanion under exceptionally mild conditions[2][4]. This prevents the aldol condensation side-reactions typically observed when treating aldehydes with stronger bases[4]. The carbanion then undergoes nucleophilic addition to 3,5-diethoxybenzaldehyde, forming an oxaphosphetane intermediate that eliminates dimethyl phosphate and nitrogen gas to yield the terminal alkyne[3][5].

Mechanistic Workflow

G A 3,5-diethoxybenzaldehyde (Substrate) D Oxaphosphetane Intermediate A->D Nucleophilic Addition B Bestmann-Ohira Reagent (BOR) C Seyferth-Gilbert Anion B->C K2CO3 / MeOH (- Methyl acetate) C->D E Diazoalkene Intermediate D->E Cycloelimination (- Dimethyl phosphate) F 1,3-diethoxy-5-ethynylbenzene (Target Alkyne) E->F - N2 (gas), 1,2-Hydride Shift

Mechanistic pathway of the Ohira-Bestmann homologation to yield the terminal alkyne.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Reagent Specifications (10 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
3,5-Diethoxybenzaldehyde 194.231.01.94 gLimiting Reagent
Bestmann-Ohira Reagent 192.111.22.30 gHomologation Agent
Potassium Carbonate ( K2​CO3​ ) 138.212.02.76 gBase (Methoxide generator)
Methanol (Anhydrous) 32.04N/A50 mLSolvent & Reactant

Table 2: Expected Analytical Signatures for Self-Validation

Analytical MethodTarget SignatureCausal Explanation
TLC (Hexane/EtOAc 4:1) Rf​≈0.6−0.7 Alkyne is significantly less polar than the starting aldehyde ( Rf​≈0.3 ).
1 H NMR ( CDCl3​ ) δ≈3.0 ppm (s, 1H) Disappearance of the aldehyde proton ( δ≈9.9 ppm ) and appearance of the terminal alkyne proton[5].
IR Spectroscopy ≈3300 cm−1,2100 cm−1 Sharp C-H stretch (sp hybridized) and weak C≡C stretch. Absence of C=O stretch ( ≈1700 cm−1 ).

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Initiation
  • Preparation of the Reaction Matrix: Ensure all glassware is oven-dried. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-diethoxybenzaldehyde (1.94 g, 10.0 mmol) and anhydrous methanol (50 mL).

  • Base Introduction: Add anhydrous potassium carbonate (2.76 g, 20.0 mmol) to the stirring solution. Note: The suspension will remain heterogeneous. Vigorous stirring is required to ensure adequate surface area for the solid-liquid phase reaction.

  • Reagent Addition: Dropwise, add the Bestmann-Ohira Reagent (2.30 g, 12.0 mmol) via syringe over 5 minutes.

    • Causality Check: The reaction mixture will typically transition to a yellow/orange hue[5]. Mild effervescence may be observed; this is the evolution of nitrogen gas ( N2​ ) as the diazoalkene intermediate decomposes into the alkylidenecarbene[2][3].

Phase 2: Monitoring and Progression
  • Incubation: Cap the flask loosely or equip it with an argon balloon to prevent pressure build-up from N2​ evolution. Stir the reaction vigorously at ambient temperature (20–25 °C) for 4 to 8 hours.

  • In-Process Control (IPC): Monitor the reaction progression via TLC (Hexanes:Ethyl Acetate, 4:1). The reaction is deemed complete when the UV-active spot corresponding to 3,5-diethoxybenzaldehyde is entirely consumed, replaced by a higher-running, non-polar spot (the target alkyne).

Phase 3: Quenching and Workup
  • Reaction Quench: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate (50 mL). Quench the remaining base and reactive intermediates by adding a saturated aqueous solution of ammonium chloride ( NH4​Cl ) (30 mL)[5].

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional ethyl acetate ( 2×30 mL ) to ensure complete recovery of the organic product[5].

  • Washing and Drying: Combine the organic extracts and wash sequentially with distilled water (30 mL) and brine (30 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,3-diethoxy-5-ethynylbenzene as an oil or low-melting solid.

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash column chromatography. Elute with a gradient of Hexanes to 5% Ethyl Acetate in Hexanes.

  • Isolation: Pool the fractions containing the pure product (verified by TLC) and remove the solvent in vacuo to afford the pure 1,3-diethoxy-5-ethynylbenzene.

References

  • Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Organic Chemistry Portal. Available at:[Link]

  • Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents. SigutLabs. Available at:[Link]

  • One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Organic Syntheses. Available at:[Link]

  • Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. YouTube (Educational Chemistry). Available at: [Link]

  • Therapeutic agent for fgfr inhibitor-resistant cancer (US20160136168A1).Google Patents.

Sources

Method

Application of 1,3-diethoxy-5-ethynylbenzene in supramolecular chemistry

Application Note: 1,3-Diethoxy-5-ethynylbenzene as a Versatile Building Block in Supramolecular Architecture and Advanced Therapeutics Executive Summary The rational design of functional materials and targeted therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1,3-Diethoxy-5-ethynylbenzene as a Versatile Building Block in Supramolecular Architecture and Advanced Therapeutics

Executive Summary

The rational design of functional materials and targeted therapeutics relies heavily on the selection of highly specific molecular building blocks. 1,3-Diethoxy-5-ethynylbenzene has emerged as a dual-purpose intermediate, bridging the gap between supramolecular chemistry and precision oncology [1].

Structurally, this molecule offers a unique combination of features:

  • Rigid Directionality: The terminal ethynyl group provides a linear, π -conjugated axis ideal for metal-catalyzed cross-coupling (e.g., Sonogashira, alkyne metathesis), enabling the construction of shape-persistent macrocycles and metal-organic frameworks (MOFs)[2].

  • Steric and Electronic Tuning: The 1,3-diethoxy substituents serve a dual role. In supramolecular assemblies, they enhance solubility in organic solvents—preventing premature precipitation driven by π−π stacking—and act as multivalent hydrogen-bond acceptors. In pharmacology, these alkoxy groups are critical for anchoring the molecule within the hydrophobic ATP-binding pocket of mutated kinases [1].

This application note provides comprehensive, self-validating protocols for the synthesis of 1,3-diethoxy-5-ethynylbenzene and details its downstream applications in both supramolecular self-assembly and the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Mechanistic Rationale & Structural Causality

The utility of 1,3-diethoxy-5-ethynylbenzene stems from its highly predictable reactivity. The synthesis relies on the Corey-Fuchs reaction , converting an aldehyde to a terminal alkyne via a dibromoalkene intermediate.

  • Causality in Synthesis: The initial olefination utilizes carbon tetrabromide ( CBr4​ ) and triphenylphosphine ( PPh3​ ) at 0°C. Maintaining a low temperature is critical to control the exothermic formation of the reactive phosphorus ylide and prevent the formation of undesired phosphine oxide byproducts. The subsequent treatment with n -butyllithium ( n -BuLi) at -78°C drives a rapid halogen-metal exchange followed by α -elimination. The cryogenic temperature is non-negotiable; it stabilizes the transient lithium acetylide, preventing dimerization or nucleophilic attack on the solvent (THF).

  • Causality in Supramolecular Assembly: When synthesizing shape-persistent macrocycles, the 120° bond angle of the meta-substituted benzene ring forces the growing oligomer into a closed cyclic structure rather than a linear polymer. The diethoxy groups project outward from the macrocyclic cavity, acting as a solubilizing "corona" that allows the rigid core to remain dissolved during host-guest complexation studies.

Experimental Methodologies

Protocol A: Synthesis of 1,3-Diethoxy-5-ethynylbenzene

This protocol is adapted from validated pharmaceutical synthesis pathways for FGFR inhibitor intermediates [1].

Step 1: Formation of 1-(2,2-dibromovinyl)-3,5-diethoxybenzene

  • Preparation: In an oven-dried, argon-purged flask, dissolve 4.78 g of CBr4​ in 14 mL of anhydrous 1,2-dichloroethane.

  • Ylide Generation: Cool the mixture to 0°C using an ice bath. Slowly add 7.56 g of PPh3​ in small portions. Self-Validation: The solution will turn a distinct bright yellow/orange, confirming the formation of the dibromomethylene phosphorane ylide. Stir for 5 minutes.

  • Aldehyde Addition: Add a solution of 3,5-diethoxybenzaldehyde (1.40 g) in 7 mL of anhydrous dichloromethane dropwise. Stir for 20 minutes at 0°C.

  • Purification: Quench with water and extract with dichloromethane. Purify the concentrated crude directly via silica gel chromatography (Hexane/Ethyl Acetate 9:1). Self-Validation: Monitor via TLC; the dibromoalkene product will appear as a distinct UV-active spot with an Rf​ of ~0.6.

Step 2: Alkyne Formation via Elimination

  • Lithiation: Dissolve the purified 1-(2,2-dibromovinyl)-3,5-diethoxybenzene in 30 mL of anhydrous THF. Cool the solution to strictly -78°C using a dry ice/acetone bath.

  • Elimination: Dropwise, add 10.5 mL of a 1.63 M n -BuLi solution in hexanes. Stir at -78°C for 30 minutes.

  • Quenching: Quench the reaction while still cold by adding 10 mL of saturated aqueous NH4​Cl . Allow the mixture to warm to room temperature.

  • Isolation: Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Confirm product formation via 1 H NMR. Self-Validation: The disappearance of the vinylic proton and the appearance of a sharp singlet at ~3.0 ppm (terminal alkyne C-H) confirms successful conversion.

Protocol B: Supramolecular Macrocycle Assembly via Sonogashira Coupling
  • Catalyst Preparation: In a Schlenk tube, combine 1,3-diethoxy-5-ethynylbenzene (2.0 equiv) with a di-iodinated aromatic core (1.0 equiv), Pd(PPh3​)2​Cl2​ (5 mol%), and CuI (10 mol%).

  • Degassing: Add a 1:1 mixture of anhydrous THF and diisopropylamine (DIPA). Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise cause undesired Glaser homocoupling of the alkyne.

  • Reaction: Stir at 65°C for 24 hours. The diethoxy groups will maintain the solubility of the growing rigid intermediate.

  • Isolation: Filter through a Celite pad to remove palladium black and copper salts. Purify via size-exclusion chromatography (SEC) to isolate the macrocyclic fraction.

G A 1,3-Diethoxy-5-ethynylbenzene (Rigid Monomer) B Pd/Cu Catalyzed Sonogashira Coupling A->B Cross-linking C Shape-Persistent Macrocycle B->C Cyclization D Host-Guest Complexation C->D Non-covalent Interactions E Supramolecular Network D->E Self-Assembly

Workflow of 1,3-diethoxy-5-ethynylbenzene in supramolecular self-assembly.

Application in Oncology: FGFR Inhibitor Development

Beyond supramolecular cages, the rigid, linear geometry of the ethynyl spacer is highly prized in medicinal chemistry. When 1,3-diethoxy-5-ethynylbenzene is coupled to a pyrazolo[3,4-d]pyrimidine core, the resulting 3,5-disubstituted alkynylbenzene compound acts as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFR) [1].

The alkyne acts as a rigid molecular "ruler," projecting the 3,5-diethoxyphenyl moiety deep into the hydrophobic pocket of the kinase domain. The diethoxy groups form critical van der Waals interactions with the mutated residues of the kinase, effectively blocking ATP binding and halting tumor proliferation pathways (e.g., PI3K/AKT).

G FGF FGF Ligand FGFR FGFR Tyrosine Kinase FGF->FGFR Binds PI3K PI3K / AKT Pathway FGFR->PI3K Phosphorylation Inhibitor Ethynylbenzene-based FGFR Inhibitor Inhibitor->FGFR Blocks ATP Pocket Proliferation Tumor Proliferation PI3K->Proliferation Promotes

Mechanism of action for ethynylbenzene-derived FGFR inhibitors in oncology.

Quantitative Data Summary

The following table summarizes the physicochemical properties and reaction metrics associated with the synthesis and application of 1,3-diethoxy-5-ethynylbenzene.

ParameterValue / ObservationAnalytical Significance
Precursor Yield (Step 1) 85 - 92%High efficiency of ylide olefination at 0°C.
Alkyne Yield (Step 2) 78 - 84%Confirms stability of the lithium acetylide at -78°C.
Physical State Colorless, amorphous substanceIndicates high purity post-chromatography.
1 H NMR (Alkyne C-H) δ ~3.02 ppm (s, 1H)Primary self-validation marker for terminal alkyne.
TLC Rf​ Value ~0.8 (9:1 Hexane:EtOAc)Allows rapid reaction monitoring vs. dibromo intermediate.
Supramolecular Utility 120° Linker AngleEnforces cyclic topology in macrocycle synthesis.

References

  • Title: 3,5-disubstituted alkynylbenzene compound and salt thereof (US Patent 9,108,973 B2)
  • Title: Diamondoid Frameworks via Supramolecular Coordination: Structural Characterization, Metallogel Formation, and Adsorption Study Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yields for 1,3-diethoxy-5-ethynylbenzene synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and synthetic chemists in optimizing the synthesis of 1,3-diethoxy-5-ethynyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and synthetic chemists in optimizing the synthesis of 1,3-diethoxy-5-ethynylbenzene .

The most scalable and reliable route to synthesize this terminal alkyne is the Corey-Fuchs reaction , a two-step homologation starting from 3,5-diethoxybenzaldehyde[1]. This guide breaks down the mechanistic causality of the reaction, provides a self-validating standard operating procedure (SOP), and addresses the most common failure points encountered at the bench.

Mechanistic Workflow & Logical Pathway

To troubleshoot effectively, you must understand the causality of the reaction system. The Corey-Fuchs protocol involves a Wittig-like dibromoolefination (Step 1) followed by a Fritsch–Buttenberg–Wiechell rearrangement (Step 2)[2].

G A 3,5-diethoxybenzaldehyde B CBr4, PPh3 DCM, 0 °C to RT A->B C 1-(2,2-dibromovinyl)- 3,5-diethoxybenzene B->C Step 1: Olefination D n-BuLi (2.2 eq) THF, -78 °C to RT C->D E Lithium Acetylide D->E Step 2: Elimination F NH4Cl (aq) E->F G 1,3-diethoxy-5-ethynylbenzene F->G Protonation

Caption: Corey-Fuchs synthesis workflow for 1,3-diethoxy-5-ethynylbenzene.

Standard Operating Procedure (SOP)

Self-Validating Protocol Design: This methodology incorporates specific analytical check-points to ensure the system validates itself before proceeding to the next chemical transformation.

Step 1: Synthesis of 1-(2,2-dibromovinyl)-3,5-diethoxybenzene

  • Preparation : Dissolve carbon tetrabromide (4.78 g, 14.4 mmol) in anhydrous dichloromethane (14 mL) under a strict argon atmosphere[1].

  • Ylide Formation : Cool the solution to 0 °C. Slowly add triphenylphosphine (7.56 g, 28.8 mmol) in portions.

    • Causality Note: The 1:2 ratio of CBr₄ to PPh₃ is critical. It ensures the complete generation of the active dibromomethylene ylide without leaving unreacted CBr₄, which can cause side reactions[2].

  • Aldehyde Addition : After stirring for 5 minutes at 0 °C, add a solution of 3,5-diethoxybenzaldehyde (1.40 g, 7.2 mmol) in dichloromethane (7 mL) dropwise[1].

  • Reaction & Validation : Stir for 20 minutes. Validate completion via TLC (hexane/ethyl acetate). The starting aldehyde must be completely consumed before proceeding.

  • Purification : Concentrate the mixture under reduced pressure. Purify via silica gel chromatography (hexane/ethyl acetate) to isolate the dibromoolefin intermediate[1].

Step 2: Synthesis of 1,3-diethoxy-5-ethynylbenzene

  • Preparation : Dissolve the purified 1-(2,2-dibromovinyl)-3,5-diethoxybenzene in anhydrous THF (30 mL) and cool strictly to -78 °C using a dry ice/acetone bath[1].

  • Lithiation & Elimination : Dropwise add a 1.63 M solution of n-butyllithium in hexanes (10.5 mL, ~17.1 mmol)[1].

    • Causality Note: The first equivalent of n-BuLi drives the rapid halogen-metal exchange. The second equivalent promotes the necessary α-elimination and subsequent Fritsch-Buttenberg-Wiechell rearrangement to form the lithium acetylide[2].

  • Thermal Rearrangement : Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature for 1 hour to ensure the rearrangement goes to completion.

  • Quench & Extraction : Cool back to 0 °C and quench with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate[1].

  • Final Purification : Purify the residue via silica gel column chromatography to yield 1,3-diethoxy-5-ethynylbenzene as a colorless oil[1].

Troubleshooting & FAQs

Q1: My Step 1 yield is consistently below 60%, and I struggle to separate the product from triphenylphosphine oxide (TPPO). How can I optimize this? Expert Answer: Low yields in the olefination step are often due to moisture quenching the ylide. Ensure all solvents are strictly anhydrous. To address the TPPO separation issue, do not load the crude reaction mixture directly onto a column. Instead, precipitate the TPPO by adding cold hexanes or diethyl ether to the concentrated crude mixture, then filter it through a pad of Celite. This self-validating step removes >90% of the TPPO before chromatography, drastically improving the isolated yield and purity of the dibromoolefin.

Q2: LCMS analysis of my Step 2 reaction shows a significant amount of a monobrominated alkene intermediate. What causes this incomplete conversion? Expert Answer: The presence of a monobromoalkene indicates an incomplete Fritsch-Buttenberg-Wiechell rearrangement[3]. This happens for two primary reasons:

  • Insufficient Base: The reaction requires a minimum of 2.0 equivalents of n-BuLi (ideally 2.2 to 2.4 eq to account for trace moisture). If your n-BuLi titer has degraded over time, the reaction will stall at the halogen-metal exchange step. Always titrate your n-BuLi prior to use.

  • Premature Quenching: The rearrangement from the carbenoid to the alkyne requires thermal energy. If you quench the reaction while it is still at -78 °C, the intermediate will simply be protonated to form the monobromoalkene. You must allow the reaction to warm to room temperature for at least 30-60 minutes before adding the ammonium chloride quench[3].

Q3: Is it possible to avoid the use of highly pyrophoric n-BuLi for scale-up operations? Expert Answer: Yes. While n-BuLi is the gold standard for the laboratory-scale Corey-Fuchs reaction, it poses significant safety hazards during scale-up. Recent process chemistry optimizations have demonstrated that DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile, or the use of Cs₂CO₃ in DMSO at elevated temperatures, can successfully drive the dehydrohalogenation of dibromoolefins to terminal alkynes without requiring cryogenic conditions or pyrophoric reagents[4].

Quantitative Data & Optimization Metrics

To facilitate rapid decision-making during process optimization, the following table summarizes the impact of various reaction parameters on the yield of the alkynylation step (Step 2).

Base / ReagentSolventTemperature ProfileConversionIsolated YieldMechanistic Notes
n-BuLi (2.2 eq) THF-78 °C RT>99%88 - 92%Standard protocol; requires strict anhydrous/cryogenic conditions[1].
n-BuLi (2.2 eq) THF-78 °C (Quenched cold)<50%<40%Stalls at monobromoalkene due to lack of thermal energy for rearrangement[3].
LDA (2.5 eq) THF-78 °C RT85%75 - 80%Milder alternative to n-BuLi; slightly lower yield due to steric bulk[2].
DBU (4.0 eq) MeCNRoom Temperature90%80 - 85%Excellent for scale-up; avoids pyrophoric reagents and cryogenics[4].

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification of 1,3-Diethoxy-5-ethynylbenzene

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 1,3-diethoxy-5-ethynylbenzene.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 1,3-diethoxy-5-ethynylbenzene.

Core Principles & Causality

1,3-diethoxy-5-ethynylbenzene is an electron-rich, slightly polar aromatic alkyne. It is typically synthesized via the Corey-Fuchs reaction from 3,5-diethoxybenzaldehyde, passing through a 1-(2,2-dibromovinyl)-3,5-diethoxybenzene intermediate[1].

The primary purification challenge lies in the minimal polarity difference between the terminal alkyne and its synthetic precursors. Because the ethoxy groups provide only weak hydrogen-bond acceptor capabilities, the molecule behaves largely as a non-polar entity on silica gel. Therefore, highly non-polar eluent systems (e.g., hexane with 1-5% ethyl acetate) are strictly required to prevent the compound from eluting in the solvent front[1]. Furthermore, the electron-rich nature of the aromatic ring increases the nucleophilicity of the alkyne, making it susceptible to acid-catalyzed degradation on active silica if residence times are prolonged.

Troubleshooting & FAQs

Q1: My target alkyne co-elutes with the dibromovinyl intermediate. How can I resolve this? A1: The intermediate 1-(2,2-dibromovinyl)-3,5-diethoxybenzene and the final 1,3-diethoxy-5-ethynylbenzene have nearly identical Rf​ values in standard Hexane/EtOAc systems. Causality & Solution: Alkenes and alkynes interact differently with aromatic solvents. Switch your mobile phase to a Hexane/Toluene gradient (e.g., 90:10). Toluene introduces π−π interactions with the stationary phase and the analytes, altering their relative retention factors. If this fails, utilize 10% AgNO3​ -impregnated silica gel. Silver ions ( Ag+ ) form reversible π -complexes specifically with terminal alkynes, selectively retarding 1,3-diethoxy-5-ethynylbenzene while the brominated alkene washes through.

Q2: I observe significant streaking on the column and my isolated yield is low. What is happening? A2: Streaking of electron-rich alkynes is a classic symptom of on-column degradation or irreversible binding to highly acidic silanol groups on the silica surface. Causality & Solution: Standard silica gel (pH ~5.5) can catalyze the hydration or polymerization of activated alkynes. To prevent this, deactivate the silica gel by pre-flushing the packed column with 1% Triethylamine ( Et3​N ) in hexane. This neutralizes the most acidic sites. Ensure you flush with pure hexane afterward so excess amine does not contaminate your fractions.

Q3: The isolated compound turns from a colorless oil to a yellow/brown tint over time. Did the column fail? A3: Not necessarily. 1,3-diethoxy-5-ethynylbenzene is successfully isolated as a colorless oily substance[1], but terminal alkynes are highly prone to oxidative homocoupling (Glaser coupling) when exposed to trace metals, light, and oxygen. Causality & Solution: The discoloration is post-purification degradation. To prevent this, concentrate your column fractions under reduced pressure at low temperatures (<30 °C), immediately purge the flask with Argon, and store the purified oil in an amber vial at -20 °C.

Diagnostic Workflow

G Start Crude 1,3-diethoxy-5-ethynylbenzene TLC TLC Analysis (Hexane/EtOAc) Start->TLC Issue1 Poor Resolution (ΔRf < 0.15) TLC->Issue1 Overlapping spots Issue2 Co-eluting Alkyne Impurities TLC->Issue2 Homologs present Issue3 On-Column Degradation (Streaking) TLC->Issue3 Streaking/Loss Sol1 Decrease EtOAc to 1-2% or switch to Hexane/Toluene Issue1->Sol1 Sol2 Use 10% AgNO3-Impregnated Silica Issue2->Sol2 Sol3 Purge with Argon & Use Et3N-treated Silica Issue3->Sol3

Troubleshooting decision tree for 1,3-diethoxy-5-ethynylbenzene chromatography.

Standard Operating Procedure (SOP): Self-Validating Flash Chromatography

This protocol utilizes positive-pressure flash chromatography to minimize residence time and maximize resolution[2].

Step 1: Column Preparation & Deactivation

  • Action: Select a glass column with a sintered frit. For 1.0 g of crude mixture, dry-pack or slurry-pack 40 g of 230-400 mesh silica gel using 100% Hexane[2]. Pass 2 column volumes (CV) of Hexane containing 1% Et3​N through the bed, followed by 2 CV of pure Hexane.

  • Validation: Ensure the solvent front descends perfectly horizontally without channeling. A level solvent front validates a uniform bed density, which is critical for resolving tight impurities.

Step 2: Sample Loading

  • Action: Dissolve the crude 1,3-diethoxy-5-ethynylbenzene in a minimal volume (<2 mL) of 1:1 Hexane/Dichloromethane. Apply the solution dropwise in a circular motion directly to the top of the sand/silica layer[2].

  • Validation: The loaded band should be narrow (<3 mm). A narrow loading band validates that longitudinal diffusion will not cause premature band overlap during elution.

Step 3: Gradient Elution

  • Action: Begin elution with 2 CV of 100% Hexane to flush out non-polar hydrocarbon byproducts. Gradually step the gradient to 98:2 Hexane/Ethyl Acetate. Apply positive Argon pressure to maintain a flow rate of ~2.0 inches/minute[2].

  • Validation: Collect 15 mL fractions. Spot every third fraction on a TLC plate to track the real-time progression of the separation.

Step 4: Fraction Analysis & Pooling

  • Action: Analyze TLC plates under 254 nm UV light. Stain the plates with aqueous Potassium Permanganate ( KMnO4​ ).

  • Validation: The target alkyne will appear as a UV-active spot at Rf​ ~0.40 (in 95:5 Hexane/EtOAc) and will immediately turn bright yellow/brown upon KMnO4​ staining (due to rapid oxidation of the triple bond). Fractions meeting this dual-validation criterion are pooled and concentrated in vacuo (<30 °C) to yield the pure colorless oil[1].

Quantitative Chromatographic Parameters

ParameterOptimal ValueScientific Rationale
Target Compound Rf​ 0.35 - 0.45Ideal retention window for flash chromatography; balances resolution and elution time.
Eluent System Hexane / EtOAc (98:2 to 95:5)The compound's low polarity dictates a weak mobile phase to prevent co-elution with the solvent front[1].
Crude : Silica Ratio 1:40 (w/w)Provides sufficient theoretical plates to separate the alkyne from the structurally similar dibromovinyl intermediate.
Silica Mesh Size 230 - 400 mesh (40-63 µm)Smaller particle size increases surface area and resolution, requiring positive pressure for flow[2].
Fraction Volume 15 - 20 mLSmall fraction sizes prevent the accidental pooling of overlapping impurity tails.

References[1] Title: US9108973B2 - 3,5-disubstituted alkynylbenzene compound and salt thereof | Source: Google Patents | URL:Link[2] Title: Purification of Organic Compounds by Flash Column Chromatography | Source: Organic Syntheses | URL:Link

Sources

Troubleshooting

Troubleshooting low reactivity of electron-rich alkynes in click chemistry

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in bioconjugation: the sluggish reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in bioconjugation: the sluggish reactivity of electron-rich alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative ligand data, and a self-validating protocol engineered to force these recalcitrant substrates to completion.

Diagnostic Workflow

CuAAC_Troubleshooting Start Issue: Low Reactivity (Electron-Rich Alkyne) CheckType Determine Alkyne Type Start->CheckType Terminal Terminal Alkyne (e.g., Alkyl/Amino-alkyne) CheckType->Terminal Terminal H present Internal Internal Alkyne (e.g., Ynamine) CheckType->Internal No terminal H Ligand Switch Ligand to BTTAA or THPTA Terminal->Ligand Step 1: Boost Cu(I) stability RuAAC Switch to RuAAC ([Cp*RuCl]4 Catalyst) Internal->RuAAC CuAAC inactive Base Add Amine Base (e.g., DIPEA) Ligand->Base Step 2: Aid deprotonation Success1 1,4-Disubstituted Triazole Base->Success1 Success2 1,5-Disubstituted Triazole RuAAC->Success2

Workflow for diagnosing and resolving low reactivity in click chemistry with electron-rich alkynes.

Diagnostic FAQs: Understanding and Overcoming Kinetic Bottlenecks

Q1: Why do my electron-rich alkynes exhibit poor kinetics in standard CuAAC? A: The standard CuAAC catalytic cycle fundamentally relies on the formation of a copper(I) acetylide intermediate[1]. This process is initiated by the π -coordination of Cu(I) to the alkyne, which lowers the pKa of the terminal proton, allowing it to be deprotonated[2]. Electron-donating groups (EDGs) (e.g., alkyl chains, alkoxy, or amino substituents) increase the electron density of the alkyne, which raises the pKa of the terminal proton. This makes the initial deprotonation step thermodynamically unfavorable and slow[2]. Consequently, the formation of the active nucleophilic copper acetylide becomes the rate-limiting bottleneck.

Q2: Which Cu(I)-stabilizing ligand should I choose to accelerate these sluggish reactions? A: For unreactive electron-rich substrates, standard first-generation ligands like TBTA are often insufficient due to their moderate acceleration and poor aqueous solubility[3]. You must switch to highly accelerating, electron-rich tripodal amine ligands such as BTTAA or THPTA [3].

  • BTTAA provides exceptional Cu(I) stabilization and drives very high reaction kinetics by lowering the transition state energy for metallacycle formation[3]. It is the premier choice for demanding, highly dilute, or in vivo applications.

  • THPTA is completely water-soluble and highly effective for in vitro aqueous bioconjugations where organic co-solvents cannot be used[3].

Q3: My electron-rich alkyne is internal (e.g., a ynamine). CuAAC yields no product. What is the alternative? A: CuAAC is strictly limited to terminal alkynes because the mechanism requires the abstraction of an acidic terminal proton to form the copper acetylide[4]. Internal alkynes are completely inert under CuAAC conditions due to steric hindrance and the absence of this proton[4]. To conjugate internal electron-rich alkynes, you must transition to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . Using catalysts like [Cp*RuCl]4, RuAAC operates via an oxidative coupling mechanism rather than acetylide formation, successfully yielding 1,5-disubstituted triazoles[5].

Q4: How do I optimize the catalyst loading and prevent Cu(I) degradation during long reaction times? A: Because electron-rich alkynes react slowly, the Cu(I) catalyst is exposed to potential oxidation for a longer period. To counteract this, increase the Ligand-to-Copper Ratio. Use a 5:1 ratio of BTTAA/THPTA to CuSO4[6]. This fully saturates the copper coordination sphere, shielding it from dissolved oxygen and preventing disproportionation[3]. Additionally, adding an exogenous tertiary amine base like DIPEA aids in the difficult deprotonation of the electron-rich alkyne, accelerating acetylide formation[2].

Quantitative Data: Ligand Selection Matrix

To facilitate rational experimental design, the following table summarizes the quantitative and qualitative properties of common CuAAC accelerating ligands when applied to challenging substrates[3].

LigandCu(I) StabilizationReaction KineticsAqueous SolubilityCytotoxicityBest for Electron-Rich Substrates
TBTA ModerateModerateLow (Organic only)HighNo (Insufficient kinetics)
THPTA HighHighVery HighModerateYes (In vitro / Aqueous)
BTTAA Very HighVery HighModerateVery LowYes (In vivo / Demanding)
BTTES Very HighHighHighVery LowModerate

Self-Validating Methodology: Optimized CuAAC Protocol for Electron-Rich Substrates

This protocol is engineered as a self-validating system . By carefully observing the colorimetric transitions of the copper complexes, you can definitively verify the chemical state of your catalyst at each step, eliminating guesswork from your troubleshooting.

Materials Required:

  • CuSO4·5H2O (100 mM stock in water)

  • BTTAA or THPTA Ligand (250 mM stock in water/DMSO)[6]

  • Sodium Ascorbate (Freshly prepared 100 mM stock in water)

  • Electron-rich alkyne and corresponding azide

Step 1: Catalyst Pre-complexation (Critical Step)

  • Action: In a microcentrifuge tube, mix the CuSO4 and the accelerating ligand (BTTAA or THPTA) at a strict 1:5 molar ratio (e.g., 2 mM CuSO4 final concentration requires 10 mM Ligand)[6].

  • Causality: Pre-complexation ensures that every Cu(II) ion is sterically shielded by the ligand before reduction, preventing the formation of insoluble, catalytically dead Cu(0) nanoparticles.

  • Validation Checkpoint 1: The solution must immediately turn a brilliant, clear blue . If the solution is cloudy or green, the ligand is degraded or poorly solubilized; do not proceed.

Step 2: Substrate Assembly & Base Addition

  • Action: Add your azide and electron-rich alkyne to the reaction buffer (e.g., 100 mM Na-Phosphate, pH 7.0). Add 1-2 equivalents of DIPEA (N,N-Diisopropylethylamine).

  • Causality: DIPEA acts as an exogenous proton sink, overcoming the high pKa barrier of the electron-rich alkyne to facilitate copper acetylide formation[2]. Transfer the blue Cu/Ligand pre-mix into this substrate solution.

Step 3: Initiation via Reduction

  • Action: Add the freshly prepared Sodium Ascorbate (typically 10 equivalents relative to Cu) as the absolute final component.

  • Causality: Ascorbate reduces the shielded Cu(II) to the catalytically active Cu(I) state.

  • Validation Checkpoint 2: Upon addition of ascorbate, the solution must rapidly transition from blue to colorless or pale yellow . This visual cue confirms the successful generation of active Cu(I). Warning: If the solution turns brown, irreversible Cu(0) disproportionation has occurred due to insufficient ligand shielding or degraded ascorbate. Abort the reaction.

Step 4: Incubation and Monitoring

  • Action: Incubate at room temperature for 2-4 hours. Monitor via LC-MS or TLC. Due to the stabilized nature of the BTTAA/THPTA-Cu(I) complex, the reaction can safely be left overnight without significant catalyst degradation.

References

  • Hein, J. E.; Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.
  • "Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands." Vector Laboratories.
  • "Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents." MDPI.
  • "Overcoming low reactivity of the alkyne in 'Oct-1-en-6-yne'." Benchchem.
  • "CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based)." Jena Bioscience.
  • "1 Click Chemistry: Mechanistic and Synthetic Perspectives." Wiley-VCH.

Sources

Optimization

Improving the solubility of 1,3-diethoxy-5-ethynylbenzene in polar aqueous solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1,3-diethoxy-5-ethynylbenzene . This compound is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1,3-diethoxy-5-ethynylbenzene . This compound is a highly valuable terminal alkyne building block for cross-coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. However, its extreme hydrophobicity often leads to experimental failure in aqueous media.

This guide provides field-proven, self-validating methodologies to overcome these solubility barriers without compromising your downstream applications.

Troubleshooting Guide & FAQs

Q1: Why does 1,3-diethoxy-5-ethynylbenzene immediately precipitate when added to aqueous buffers? A: The precipitation is driven by the hydrophobic effect. 1,3-diethoxy-5-ethynylbenzene lacks hydrogen bond donors (such as -OH or -NH groups) and features a highly lipophilic surface area due to its benzene ring and two ethoxy groups. According to the general solubility equation, this lack of polarity prevents the molecule from disrupting water's highly ordered hydrogen-bonding network, resulting in extremely low thermodynamic aqueous solubility[1]. When introduced from an organic stock into an aqueous buffer, the sudden shift in the dielectric constant forces the hydrophobic molecules to aggregate and precipitate to minimize contact with water[2].

Q2: What is the most effective co-solvent system for standard in vitro CuAAC reactions? A: For standard synthetic applications where biological denaturation is not a concern, a co-solvent system of tert-butanol (t-BuOH) and water (typically 1:1 or 1:2 v/v) is the gold standard. t-BuOH disrupts the hydrogen bond network of water just enough to solvate the hydrophobic diethoxybenzene moiety without deactivating the copper(I) catalyst[3]. While Dimethyl sulfoxide (DMSO) can be used, t-BuOH is preferred for CuAAC because it minimizes unwanted alkyne-alkyne oxidative homocoupling (Glaser coupling).

Q3: How can I perform reactions in 100% aqueous media without organic co-solvents? A: You can utilize aqueous micellar catalysis . By adding a non-ionic amphiphile like TPGS-750-M (DL-α-tocopherol methoxypolyethylene glycol succinate) at 2 wt% in water, you create self-assembling nanoreactors. The lipophilic vitamin E core of the micelle perfectly solvates the 1,3-diethoxy-5-ethynylbenzene, while the PEG chain provides aqueous solubility[4][5]. This phenomenon concentrates the alkyne, azide, and copper catalyst within the hydrophobic core, dramatically accelerating the reaction rate in pure water[6].

Q4: How do I solubilize the alkyne for live-cell labeling where surfactants and organic solvents are toxic? A: For biocompatible applications, use host-guest complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The β-cyclodextrin cavity (~6.0-6.5 Å wide) is the ideal size to encapsulate the diethoxy-substituted benzene ring[7]. The hydroxypropyl groups on the exterior prevent the cyclodextrin from crystallizing, ensuring the resulting inclusion complex remains highly soluble in physiological buffers and is entirely non-toxic to live cells[3].

Solubilization Decision Workflow

DecisionTree Start 1,3-diethoxy-5-ethynylbenzene in Aqueous Media Bio Biocompatibility Required? Start->Bio YesBio Yes (Live Cells / Proteins) Bio->YesBio Yes NoBio No (In Vitro Synthesis) Bio->NoBio No CD HP-β-Cyclodextrin Inclusion Complex YesBio->CD CoSolv t-BuOH or DMSO Co-solvents (10-20%) NoBio->CoSolv Micelle TPGS-750-M Micellar Catalysis NoBio->Micelle

Figure 1: Decision tree for selecting the optimal alkyne solubilization strategy.

Quantitative Data & Selection Guides

Table 1: Comparison of Solubilization Strategies
Solubilization MethodMax Aqueous ConcentrationBiocompatibilityPrimary Mechanism of ActionBest Use Case
t-BuOH Co-solvent (50%) > 50 mMLow (Denatures proteins)Dielectric constant reductionPreparative scale CuAAC
TPGS-750-M (2 wt%) ~ 10 - 20 mMModerate (Lyses some cells)Hydrophobic core partitioningGreen chemistry / In vitro
HP-β-CD (100 mM) ~ 5 - 10 mMHigh (Safe for live cells)Host-guest encapsulationBioorthogonal labeling
Table 2: Surfactant Selection Guide for Micellar Catalysis
SurfactantCritical Micelle Concentration (CMC)Micelle Core PolarityApplication Notes
TPGS-750-M 0.2 mM (0.03 wt%)Highly Non-polar (Vitamin E)Gold standard for aqueous CuAAC[4].
Triton X-100 0.22 mM to 0.24 mMModerate (Alkylphenyl)Good alternative, but environmentally restricted.
Pluronic P123 0.03 mMLow-Moderate (PPO block)Excellent for spiking with polymeric ligands[6].

Experimental Protocols

Protocol A: Preparation of t-BuOH/Aqueous Co-solvent System

Causality: Pre-dissolving the alkyne in pure organic solvent prevents localized supersaturation and immediate precipitation upon contact with water.

  • Stock Preparation: Weigh the required amount of 1,3-diethoxy-5-ethynylbenzene and dissolve it in 100% t-BuOH to create a 100 mM stock.

    • Self-Validation: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution.

  • Aqueous Preparation: Prepare your aqueous buffer (e.g., PBS or pure water) containing your azide and copper catalyst.

  • Integration: Place the aqueous buffer on a vortex mixer at medium speed. Slowly add the t-BuOH stock dropwise. Ensure the final t-BuOH concentration is between 20% and 50% v/v to maintain solubility.

Protocol B: TPGS-750-M Micellar Solubilization for Aqueous CuAAC

Causality: The surfactant must first self-assemble into micelles above its CMC before it can effectively solvate the hydrophobic alkyne[5].

  • Micelle Formation: Prepare a 2 wt% solution of TPGS-750-M in HPLC-grade water. Stir at 40°C for 30 minutes.

    • Self-Validation: The solution will transition from slightly hazy to perfectly clear, confirming micelle formation.

  • Cooling: Allow the micellar solution to cool to room temperature.

  • Partitioning: Add 1,3-diethoxy-5-ethynylbenzene directly to the aqueous surfactant solution.

  • Equilibration: Sonicate the mixture for 10–15 minutes. The mechanical energy forces the alkyne to partition into the hydrophobic micelle cores. The solution will clarify once partitioning is complete.

MicelleMech Alkyne Hydrophobic Alkyne (1,3-diethoxy-5-ethynylbenzene) Micelle Micellar Nanoreactor (Hydrophobic Core) Alkyne->Micelle Partitioning Surfactant TPGS-750-M Surfactant (Aqueous Solution) Surfactant->Micelle Self-Assembly > CMC CuAAC Aqueous CuAAC Click Reaction Micelle->CuAAC Concentrates Reagents

Figure 2: Mechanism of micellar catalysis concentrating hydrophobic reagents in aqueous media.

Protocol C: HP-β-CD Inclusion Complex Preparation

Causality: Host-guest complexation is a thermodynamic equilibrium process. Vigorous stirring and time are required to overcome the hydration shell and force the hydrophobic ring into the cyclodextrin cavity.

  • Host Solution: Prepare a 100 mM aqueous solution of HP-β-CD in pure water or physiological buffer.

  • Guest Addition: Add an equimolar amount of 1,3-diethoxy-5-ethynylbenzene directly to the aqueous phase.

  • Complexation: Stir vigorously at 37°C for 24 hours. The elevated temperature increases molecular kinetics, facilitating entry into the cyclodextrin cavity.

  • Purification: Filter the resulting solution through a 0.22 µm PTFE syringe filter.

    • Self-Validation: This filtration step physically removes any uncomplexed, precipitated alkyne, ensuring the final filtrate contains only the fully water-soluble host-guest complex.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,3-Diethoxy-5-ethynylbenzene Halogenation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex reactivity of 1,3-diethoxy-5-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex reactivity of 1,3-diethoxy-5-ethynylbenzene .

Halogenating this specific substrate presents a unique chemoselectivity challenge: you are dealing with a relatively sluggish terminal alkyne attached to a highly activated, electron-rich aromatic ring. This guide will decode the causality behind common side reactions—such as Electrophilic Aromatic Substitution (EAS) and over-addition—and provide self-validating protocols to ensure experimental success.

Mechanistic Overview: The Chemoselectivity Challenge

Before adjusting your reaction conditions, it is critical to understand the competing thermodynamic and kinetic pathways at play.

G SM 1,3-Diethoxy-5-ethynylbenzene (Highly Activated Ring) EAS EAS Side Product (Ring Halogenation) SM->EAS Free X2 (Uncatalyzed) Competing Pathway Haloalkyne 1-Haloalkyne (Desired C-H Sub) SM->Haloalkyne NBS/AgNO3 Controlled Sub Dihaloalkene 1,2-Dihaloalkene (Desired Addition) SM->Dihaloalkene 1 eq X2, CCl4, -78°C Kinetic Control Tetrahalo Tetrahaloalkane (Over-addition) Dihaloalkene->Tetrahalo Excess X2 Thermodynamic

Fig 1. Reaction pathways for 1,3-diethoxy-5-ethynylbenzene halogenation.

Troubleshooting FAQs

Q1: Why am I observing multiple halogenated byproducts on my aromatic ring instead of the targeted alkyne addition product? A: This is a classic chemoselectivity failure driven by reaction kinetics. Alkynes are inherently less nucleophilic than alkenes, reacting with halogens (like Br₂ or Cl₂) 3 to 5 orders of magnitude more slowly[1]. Conversely, your substrate features a 1,3-diethoxybenzene moiety. The oxygen lone pairs strongly donate electron density into the ring via resonance, highly activating the ortho and para positions (positions 2, 4, and 6) toward Electrophilic Aromatic Substitution (EAS)[2]. Causality: When you introduce free Br₂, the highly nucleophilic aromatic ring attacks the electrophile much faster than the alkyne can, leading to rapid ring bromination. To fix this, you must abandon free halogens if your goal is terminal substitution, or strictly control temperature (-78 °C) if your goal is addition.

Q2: How do I selectively synthesize the 1-haloalkyne (terminal C-H substitution) without triggering EAS? A: You must bypass the formation of a free, highly electrophilic halonium species. Causality: By using a silver(I) catalyst (such as AgNO₃) in the presence of N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), you facilitate the formation of a silver acetylide intermediate[3]. This intermediate is highly nucleophilic exclusively at the terminal alkyne carbon. It reacts rapidly with the mild halogen source (NBS), forming the 1-bromoalkyne and completely bypassing the arene's EAS pathway.

Q3: If I specifically need the 1,2-dihaloalkene (addition product), how do I prevent over-halogenation and solvent incorporation? A: You must control both the stoichiometry and the nucleophilicity of your reaction environment. Causality: Halogen addition to an alkyne proceeds via a bridged halonium ion intermediate. If nucleophilic solvents (like water, methanol, or DMF) are present, they will outcompete the halide ion and attack the halonium bridge, yielding unwanted halohydrins or haloethers[4]. Furthermore, while the resulting 1,2-dihaloalkene is less electron-rich than the parent alkyne, excess halogen will force a second electrophilic addition, yielding a tetrahaloalkane[4]. Solution: Use strictly anhydrous, non-nucleophilic solvents (CCl₄ or CH₂Cl₂) and limit the halogen to exactly 0.95–1.0 equivalents at cryogenic temperatures.

Quantitative Data: Condition Optimization

The table below summarizes the expected outcomes based on different reaction conditions, allowing you to select the optimal parameters for your specific target.

Reagent SystemTarget ProductMajor Side ReactionTypical YieldSelectivity
Br₂ (1.0 eq), DCM, rt 1,2-DibromoalkeneEAS (Ring Bromination)< 10%Poor
NBS (1.05 eq), AgNO₃ (0.1 eq), Acetone, rt 1-BromoalkyneTrace Dimerization> 90%Excellent
Br₂ (1.0 eq), CCl₄, -78 °C 1,2-DibromoalkeneTetrahaloalkane / EAS60-70%Moderate
Excess Br₂, CCl₄, rt TetrahaloalkaneEAS (Ring Bromination)40-50%Poor

Validated Experimental Protocols

Protocol A: Selective Synthesis of 1-Bromo-2-(3,5-diethoxyphenyl)ethyne

Objective: Terminal C-H substitution bypassing EAS.

Workflow Step1 1. Substrate Dissolution Dissolve in dry Acetone/MeCN Step2 2. Catalyst Addition Add catalytic AgNO3 (0.1 eq) Step1->Step2 Step3 3. Halogen Source Add NBS (1.05 eq) slowly in dark Step2->Step3 Step4 4. Reaction Monitoring Track via TLC/GC-MS (1-2 hrs) Step3->Step4 Step5 5. Quench & Workup Filter Ag salts, wash with Na2S2O3 Step4->Step5

Fig 2. Step-by-step workflow for Ag-catalyzed terminal alkyne halogenation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 1,3-diethoxy-5-ethynylbenzene (1.0 mmol) in anhydrous acetone or acetonitrile (10 mL).

  • Catalysis: Add AgNO₃ (0.1 mmol, 10 mol%). Self-validation check: The solution may slightly darken, indicating the formation of the silver acetylide complex.

  • Halogenation: Wrap the flask in aluminum foil to exclude light (preventing radical side reactions). Slowly add N-Bromosuccinimide (NBS) (1.05 mmol) in small portions over 15 minutes.

  • Monitoring: Stir at room temperature for 1–2 hours. Monitor via TLC (Hexanes/EtOAc) until the starting material is consumed.

  • Workup: Filter the mixture through a short pad of Celite to remove silver salts. Wash the filtrate with saturated aqueous Na₂S₂O₃ (to quench residual electrophilic bromine) and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Controlled Synthesis of (E)-1-(1,2-dibromovinyl)-3,5-diethoxybenzene

Objective: Alkyne addition while minimizing over-halogenation and EAS.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,3-diethoxy-5-ethynylbenzene (1.0 mmol) in strictly anhydrous CCl₄ or CH₂Cl₂ (15 mL) in an oven-dried flask under argon[4].

  • Cryogenic Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures suppress the activation energy required for the EAS pathway, kinetically favoring the alkyne addition.

  • Addition: Prepare a standardized solution of Br₂ (0.95 mmol) in CCl₄. Add this solution dropwise via a syringe pump over 30 minutes.

  • Quench: Immediately upon completion of the addition, quench the reaction at -78 °C with cold saturated aqueous Na₂S₂O₃. Self-validation check: The red/brown color of Br₂ should dissipate instantly, ensuring no excess halogen warms up to trigger tetrahaloalkane formation.

  • Workup: Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Purify rapidly to isolate the anti-addition (E)-isomer.

References

  • Halogenation of Alkynes: Bromination, Chlorination & Iodination of Alkynes, Master Organic Chemistry.[https://vertexaisearch.cloud.google.
  • Electrophilic Aromatic Substitution Mechanism, Master Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGr21Vzgdt8mfW2_8X3bYxymleTFlOhBErqTR9R28oB2bAlH_NaguYGgg90vDwglyI9CkBiBhiijHbpp20PtzG0Mi0lk4lwEh1uePKM-4x2vUoGbXyE72FB9KK2C8ggWiR6JG9wmuuMcKFOYk1VG8MyDDFtnYGm7X3smwyIkXYovMxNJQ8ycF3MvrV87iZRBbRlhnSMUaUo5ALyF4auDc=]
  • Coptis Root-Derived Hierarchical Carbon-Supported Ag Nanoparticles for Efficient and Recyclable Alkyne Halogenation, MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEorRq6gvjWS9ZYA7WkcORNbrWaF5tNu6UhQhpqAt5QfcpJaEV7kq93AOmG1Het1qUCckTNmG4rH5aykIWfk8zMGWXEUinifsbA8lka2rRqx5tOdmUraqtHA4L1nS2Ui7w66g==]
  • Alkyne Reactions: Halogenation with Br₂ or Cl₂ in CCl₄, OrgoSolver.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6Z4p6nsAEpi9sva8DSQA9VwEHJYBLV3U2DckEQqJBMnyrGJ5R0J2MlvojKv02uhhl0DpuqKkmNTaKf6qE6-fvv16s19GOK78yNZrHt5opubAQDvNgDgq4Er_cD4ISMFp4Ltq2YU8kfzsL_CPI7rk9DickOfeOkN0AajA0Sj05mehkWq3YDjC6YZa6GA0=]

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Optimization

Technical Support Center: Ideal Storage and Handling of 1,3-diethoxy-5-ethynylbenzene

Welcome to the technical support guide for 1,3-diethoxy-5-ethynylbenzene. This document provides researchers, scientists, and drug development professionals with essential information on the optimal storage, handling, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1,3-diethoxy-5-ethynylbenzene. This document provides researchers, scientists, and drug development professionals with essential information on the optimal storage, handling, and troubleshooting for this versatile reagent. The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide is designed to help you maintain the high purity of 1,3-diethoxy-5-ethynylbenzene by preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1,3-diethoxy-5-ethynylbenzene?

To ensure the long-term stability and purity of 1,3-diethoxy-5-ethynylbenzene, it is crucial to adhere to specific storage protocols. The key parameters are summarized in the table below.

ParameterRecommended ConditionRationale & Key Considerations
Temperature 2-8°C (Refrigerated) Storing the compound at refrigerated temperatures significantly slows down the kinetics of potential degradation reactions, particularly polymerization.[1] For long-term storage (>12 months), consider storage at -20°C.[2]
Atmosphere Inert Gas (Argon or Nitrogen) The terminal alkyne is susceptible to oxidative coupling and other reactions with atmospheric oxygen.[3] Storing under an inert, dry atmosphere is the most critical factor in preventing degradation.[4]
Light Protection from Light (Amber Vial) Exposure to light, especially UV light, can initiate radical chain reactions, leading to uncontrolled polymerization of the ethynyl group.[5] Always store in an amber glass vial or in a dark location.
Container Tightly Sealed Glass Vial Use a clean, dry, amber glass vial with a PTFE-lined cap. This prevents the ingress of atmospheric moisture and oxygen and avoids potential leaching or reactivity associated with plastic containers.[6][7]
Handling Aliquot Upon Receipt To preserve the integrity of the bulk material, it is best practice to aliquot the compound into smaller, single-use quantities under an inert atmosphere upon receiving the shipment. This minimizes repeated exposure of the main stock to the atmosphere.
Q2: Why are these specific conditions necessary? What are the primary degradation pathways?

The molecular structure of 1,3-diethoxy-5-ethynylbenzene, featuring a terminal alkyne and electron-rich di-alkoxy benzene ring, dictates its potential instabilities. Understanding these pathways clarifies the rationale behind the storage recommendations.

  • Polymerization: The terminal ethynyl group (–C≡CH) is the most reactive site on the molecule. Phenylacetylene and its derivatives are known to undergo polymerization, which can be initiated by heat, light, or trace metal impurities.[5][8] This process leads to the formation of poly(phenylacetylene) structures, resulting in a discolored, viscous, or solid material of lower purity and altered reactivity.[1] Storing the compound cold, in the dark, and under an inert atmosphere minimizes these initiation pathways.

  • Oxidative Degradation: The terminal alkyne can undergo oxidative coupling reactions (like the Glaser coupling) in the presence of oxygen, often catalyzed by trace metals (e.g., copper), to form diyne byproducts.[3] Additionally, while the aromatic ether linkages are generally stable, the benzylic positions of the ethoxy groups can be susceptible to slow oxidation over long periods, potentially forming hydroperoxides.[9][10] Blanketing with an inert gas like argon or nitrogen is the most effective preventative measure.

  • Moisture-Induced Reactions: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases.[11][12] While water is not a strong enough base to cause significant deprotonation, its presence can be detrimental in subsequent reactions that require strictly anhydrous conditions, such as Grignard or organolithium chemistry.[13] A tightly sealed container in a dry environment is therefore essential.

Q3: How can I determine if my 1,3-diethoxy-5-ethynylbenzene has degraded?

There are several indicators of compound degradation, ranging from simple visual inspection to analytical confirmation.

  • Visual Inspection: A pure sample of 1,3-diethoxy-5-ethynylbenzene should be a clear, colorless to pale yellow liquid.[7] Any significant color change to yellow, brown, or the presence of solid precipitates or increased viscosity are strong indicators of polymerization or other degradation.[1]

  • Analytical Verification (¹H NMR): The most reliable method is to acquire a proton NMR spectrum. Check for the characteristic terminal alkyne proton singlet (typically δ > 3.0 ppm). A decrease in the integration of this peak relative to the aromatic or ethoxy protons suggests degradation. The appearance of broad signals in the olefinic region (δ 5-7 ppm) is a hallmark of polymerization.

  • Chromatography (GC-MS/LC-MS): The appearance of new peaks, particularly higher molecular weight species, can indicate the formation of dimers, oligomers, or other byproducts.

Q4: What are the consequences of using degraded material in my experiments?

Using degraded 1,3-diethoxy-5-ethynylbenzene can have severe consequences for your research:

  • Inconsistent or Failed Reactions: The presence of oligomers and polymers means the actual molar quantity of the active monomer is lower than calculated, leading to incorrect stoichiometry and low yields.[1]

  • Formation of Complex Byproducts: Degradation products can interfere with your reaction, leading to a complex mixture that is difficult to purify and characterize.

  • Poor Reproducibility: Results obtained with a degraded batch will not be reproducible with a fresh, pure sample, compromising the validity of your findings.

Troubleshooting Guide

This section addresses specific issues you might encounter and links them to the stability of your 1,3-diethoxy-5-ethynylbenzene.

Issue: My Sonogashira, "Click" (CuAAC), or other alkyne-based reaction has a very low yield.

If you are confident in your other reagents and reaction setup, the quality of your alkyne is a primary suspect.

  • Assess the Material's History: How old is the compound? Was it stored under an inert atmosphere and refrigerated? Was the bulk container opened multiple times?

  • Visual Inspection: Check the material for any discoloration or solidification as described in FAQ Q3.

  • Confirm Purity: Before proceeding, run a quick purity check, such as ¹H NMR. This is a non-destructive technique that can quickly confirm the integrity of the terminal alkyne group.

Issue: The compound has turned dark brown and/or has solidified.

This is a clear sign of advanced polymerization.[1]

  • Action: Do not use the material. It is no longer suitable for most synthetic applications.

  • Prevention: This is typically caused by prolonged exposure to a combination of air (oxygen), light, and/or elevated temperatures. Review your storage protocol to prevent this from happening to future batches. Ensure the material is blanketed with inert gas after every use if not aliquoted.

Protocol: Quality Control via ¹H NMR

This protocol provides a self-validating check on the purity of your 1,3-diethoxy-5-ethynylbenzene.

  • Sample Preparation: In a clean NMR tube, dissolve a small amount (2-5 mg) of 1,3-diethoxy-5-ethynylbenzene in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Identify the terminal alkyne proton (–C≡CH ). This should be a sharp singlet.

    • Identify the signals for the ethoxy groups (–O–CH₂CH₃ ) and the aromatic protons.

    • Check Integration: The ratio of the integrals should be consistent with the molecular structure (1H: 4H: 6H: 3H for alkyne H, ethoxy CH₂, ethoxy CH₃, and aromatic H respectively). A diminished alkyne proton integral indicates degradation.

    • Look for Impurities: Scan the baseline for broad signals or unexpected sharp peaks that would indicate polymerization or byproducts.

Visual Workflow: Troubleshooting Experimental Failures

The following diagram illustrates a logical workflow for troubleshooting experiments where the integrity of 1,3-diethoxy-5-ethynylbenzene is .

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Failed Reaction) check_reagent Is 1,3-diethoxy-5-ethynylbenzene (DEEB) the potential cause? start->check_reagent visual_inspection Step 1: Visual Inspection of DEEB check_reagent->visual_inspection visual_ok Looks Clear & Colorless/Pale Yellow visual_inspection->visual_ok  OK visual_bad Discolored, Viscous, or Solid? visual_inspection->visual_bad  Problem analytical_check Step 2: Analytical QC (e.g., ¹H NMR) visual_ok->analytical_check discard Discard Material. Procure a fresh batch. Review storage protocols. visual_bad->discard analytical_ok QC Pass: Purity Confirmed analytical_check->analytical_ok  Pass analytical_bad QC Fail: Degradation Detected analytical_check->analytical_bad  Fail other_vars DEEB is likely not the issue. Investigate other reaction parameters (catalyst, solvent, temp). analytical_ok->other_vars analytical_bad->discard

Caption: Troubleshooting logic for experimental issues.

References

  • M. K. J. Uddin, D. J. D. Wilson, and J. L. Dutton, "Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies," Molecules, 2022. [Online]. Available: [Link]

  • W. Reusch, "Alkyne Reactivity," Michigan State University Department of Chemistry. [Online]. Available: [Link]

  • N. T. Patil and Y. Yamamoto, "All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry," PMC, 2008. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Nucleophilic Reactivity of Deprotonated Alkynes," Chemistry LibreTexts, 2023. [Online]. Available: [Link]

  • M. A. Casado et al., "Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives," Polymer Chemistry, 2024. [Online]. Available: [Link]

  • Y. Miura, M. Matsumoto, and Y. Ushitani, "Synthesis of poly(ethynylbenzene) with pendant nitroxide radicals by rhodium-catalyzed polymerization of ethynylphenyl nitroxide," Macromolecules, 1993. [Online]. Available: [Link]

  • Expert Synthesis Solutions, "SAFETY DATA SHEET - Ethynyl Estradiol-2,4,16,16-D4," Expert Synthesis Solutions, 2018. [Online]. Available: [Link]

  • Sevron Safety Solutions, "ethinyl estradiol (ee) - Safety Data Sheet," Sevron Safety Solutions. [Online]. Available: [Link]

  • Organic Syntheses, "Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones," Organic Syntheses, vol. 89, p. 188, 2012. [Online]. Available: [Link]

  • Conjugated, "Oxidations of Alkylbenzene / Benzene derivatives," Conjugated, 2017. [Online]. Available: [Link]

  • M. G. Siskos et al., "The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review," MDPI, 2023. [Online]. Available: [Link]

  • Chemistry LibreTexts, "18.7: Side-Chain Reactions of Benzene Derivatives," Chemistry LibreTexts, 2021. [Online]. Available: [Link]

  • Chemistry LibreTexts, "17.7: Side-Chain Reactions of Benzene Derivatives," Chemistry LibreTexts, 2019. [Online]. Available: [Link]

  • J. Y. Chang, J. H. Baik, and M. J. Hao, "Study on Macromolecules with Three dimensional Regularity 1. Synthesis and Polymerization of Benzene Derivatives Containing Diacetylene Groups," Journal of the Korean Chemical Society, 1996. [Online]. Available: [Link]

  • P. Porcu et al., "Synthesis, characterization and optical properties of a series of copolymers bearing 1-ethynylpyrene and ethynylbenzene units," MRS Advances, 2020. [Online]. Available: [Link]

  • H. T. T. Nguyen, H. M. T. Nguyen, and L. K. Huynh, "Atmospheric Oxidation Mechanism of Benzene. Fates of Alkoxy Radical Intermediates and Revised Mechanism," The Journal of Physical Chemistry A, 2013. [Online]. Available: [Link]

  • J. Zhang et al., "Synthesis of Aryl Thioalkynes Enabled by Electrophilic Sulfenylation of Alkynes and the Following Elimination," The Journal of Organic Chemistry, 2023. [Online]. Available: [Link]

  • A. K. Kniemeyer et al., "Anaerobic Degradation of Ethylbenzene by a New Type of Marine Sulfate-Reducing Bacterium," Applied and Environmental Microbiology, 2003. [Online]. Available: [Link]

  • NIST, "1,3-Diethoxybenzene," NIST Chemistry WebBook. [Online]. Available: [Link]

  • A. Kumar et al., "(Diacetoxyiodo)benzene-Mediated C–H Oxidation of Benzylic Acetals," ACS Omega, 2019. [Online]. Available: [Link]

  • J. D. Moseley, R. L. P. R. de Visser, and P. O’Brien, "Mild Reaction Conditions for the Terminal Deuteration of Alkynes," Organic Letters, 2012. [Online]. Available: [Link]

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Reference Data & Comparative Studies

Validation

Reactivity and Application Guide: 1,3-Diethoxy-5-ethynylbenzene vs. Phenylacetylene

Executive Summary In the landscape of targeted drug discovery, the selection of terminal alkyne building blocks dictates both the synthetic efficiency and the pharmacological viability of the final molecule. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug discovery, the selection of terminal alkyne building blocks dictates both the synthetic efficiency and the pharmacological viability of the final molecule. This guide provides an objective comparison between phenylacetylene (PA) —the versatile, unhindered baseline—and 1,3-diethoxy-5-ethynylbenzene (DEEB) , a highly specialized, sterically encumbered alkyne. While PA is ubiquitous in standard cross-coupling methodologies, DEEB has emerged as a critical scaffold in the synthesis of next-generation, irreversible fibroblast growth factor receptor (FGFR) inhibitors designed to overcome clinical resistance[1].

Mechanistic Profiling: Electronic and Steric Causality

As a Senior Application Scientist, it is crucial to look beyond the basic structure and analyze the causality behind the reactivity of these two alkynes.

Electronic Effects: The Meta-Substitution Paradox

Phenylacetylene possesses a neutral electronic profile, making it a predictable partner in Sonogashira couplings and CuAAC (click) reactions. In contrast, DEEB features two ethoxy groups at the 3 and 5 (meta) positions relative to the ethynyl moiety.

  • Causality : Because the ethoxy groups are meta to the alkyne, their strong resonance electron-donating effect (+M) is directed to the ortho and para positions, bypassing the alkyne-bearing carbon. Consequently, the alkyne experiences only the inductive electron-withdrawing effect (-I) of the highly electronegative oxygen atoms.

  • Impact : This -I effect slightly increases the acidity of the terminal alkyne proton in DEEB compared to PA. In Pd/Cu-catalyzed Sonogashira couplings, this increased acidity accelerates the deprotonation step by the amine base, facilitating faster formation of the reactive copper(I) acetylide intermediate[2].

Steric Effects: Conformational Locking
  • Causality : PA has minimal steric hindrance, allowing the resulting coupled aryl-alkyne axis to rotate freely. DEEB, however, projects a wide steric "umbrella" due to the bulky 3,5-diethoxy groups.

  • Impact : When DEEB is coupled to a heterocyclic core (such as the pyrazolo[3,4-d]pyrimidine core of FGFR inhibitors), the steric clash between the ethoxy groups and the heterocycle restricts the dihedral angle. This "conformational locking" forces the molecule into the precise bioactive geometry required to bind the kinase hinge region and overcome gatekeeper mutations (e.g., FGFR2 V565I)[3].

Comparative Reactivity & Physicochemical Data

The following table summarizes the quantitative and qualitative differences between PA and DEEB to guide your synthetic planning.

PropertyPhenylacetylene (PA)1,3-Diethoxy-5-ethynylbenzene (DEEB)Synthetic & Pharmacological Impact
Molecular Weight 102.14 g/mol 190.24 g/mol DEEB significantly increases the lipophilicity (LogP) of the final API.
Electronic Profile NeutralInductively Withdrawing (-I)DEEB forms Cu-acetylides faster but is more prone to Glaser homocoupling.
Steric Hindrance Low (Charton value ~0)High (Ortho/Meta bulk)DEEB restricts bond rotation in the coupled product, locking conformation.
Sonogashira Rate Standard / BaselineAccelerated (Deprotonation)DEEB requires careful stoichiometric control to prevent rapid dimerization.
Primary Application General building blockKinase inhibitor scaffoldsDEEB is tailored for overcoming FGFR inhibitor-resistant cancers[1].

Logical Workflow & Mechanistic Divergence

G Start Aryl Halide + Pd(0) Catalyst OxAdd 1. Oxidative Addition (Pd inserts into Ar-X) Start->OxAdd Transmet 2. Transmetalation (Cu to Pd transfer) OxAdd->Transmet Pd(II) Intermediate AlkynePrep Alkyne Deprotonation & Cu-Acetylide Formation PA_Path Phenylacetylene (PA) Standard Acidity Baseline Cu-acetylide rate AlkynePrep->PA_Path DEEB_Path 1,3-Diethoxy-5-ethynylbenzene Increased Acidity (-I effect) Faster Cu-acetylide formation AlkynePrep->DEEB_Path PA_Path->Transmet DEEB_Path->Transmet StericCheck Steric Gating DEEB bulk restricts rotation PA rotates freely Transmet->StericCheck RedElim 3. Reductive Elimination (C-C Bond Formation) StericCheck->RedElim RedElim->Start Regenerate Pd(0) Product Coupled Product (e.g., FGFR Inhibitor Scaffold) RedElim->Product

Logical workflow and mechanistic divergence in the Sonogashira coupling of PA vs. DEEB.

Self-Validating Experimental Protocol: Sonogashira Coupling

To ensure scientific integrity, the following protocol for coupling DEEB to a pyrazolo[3,4-d]pyrimidine core is designed as a self-validating system . Every critical step includes an observable checkpoint to confirm mechanistic success before proceeding[4].

Objective : Synthesize a sterically locked aryl-alkyne intermediate.

Step 1: Rigorous Degassing (The Glaser Prevention Check)

  • Action : Dissolve the aryl halide (1.0 eq) and DEEB (1.1 eq) in anhydrous DMF/Et3N (3:1 v/v). Sparge with Argon for 15 minutes.

  • Causality : DEEB's electron-deficient nature makes its Cu-acetylide highly susceptible to oxidative homocoupling (Glaser coupling) in the presence of trace oxygen.

  • Self-Validation : Add CuI (10 mol%). If the solution turns deep blue/green, Cu(II) has formed, indicating oxygen ingress (Protocol Failure). If the solution remains pale yellow/amber, the inert atmosphere is validated (Proceed to Step 2).

Step 2: Catalyst Activation & Coupling

  • Action : Add PdCl2(PPh3)2 (5 mol%) under Argon. Heat to 60°C.

  • Causality : The Pd(II) precatalyst must be reduced to active Pd(0) in situ by the alkyne or amine. The slight heating overcomes the steric activation energy required for DEEB to undergo transmetalation.

  • Self-Validation : Monitor via LC-MS after 2 hours. The presence of the cross-coupled mass peak without a significant DEEB-dimer mass peak validates that the transmetalation rate successfully outcompeted the homocoupling pathway.

Step 3: Steric-Driven Precipitation

  • Action : Cool the reaction to room temperature and quench with water.

  • Causality : The bulky diethoxy groups of DEEB drastically reduce the aqueous solubility of the coupled product compared to a PA-coupled analog.

  • Self-Validation : Immediate formation of a dense, amorphous precipitate confirms the successful integration of the highly lipophilic DEEB moiety[1]. Filter and wash with water to isolate the product.

References

  • Title: 3,5-disubstituted alkynylbenzene compound and salt thereof (Patent WO2013108809A1)
  • Title : Tetrabutylammonium Bromide (TBAB)-Promoted, Pd/Cu-Catalyzed Sonogashira Coupling of N-Tosyl Aryltriazenes Source : Organic Letters (ACS Publications) URL : [Link]

  • Title : Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors Source : Cancer Research (AACR Journals) URL : [Link]

  • Title : Application of a Statistical Approach to Process Development of Futibatinib by Employing Quality-by-Design Principles Source : Organic Process Research & Development (ACS Publications) URL : [Link]

Sources

Comparative

Comparative Application Guide: 1,3-Diethoxy-5-ethynylbenzene vs. 1,3-Dimethoxy-5-ethynylbenzene in Sonogashira Cross-Coupling

Executive Summary & Chemical Context In the late-stage functionalization of advanced pharmaceutical intermediates, terminal alkynes serve as indispensable building blocks. Specifically, in the development of kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the late-stage functionalization of advanced pharmaceutical intermediates, terminal alkynes serve as indispensable building blocks. Specifically, in the development of kinase inhibitors—such as fibroblast growth factor receptor (FGFR) inhibitors—the 3,5-dialkoxyphenylacetylene motif is frequently grafted onto heterocyclic cores to occupy specific hydrophobic pockets within the target protein's active site.

This guide provides an objective, data-driven comparison between two critical synthons: 1,3-dimethoxy-5-ethynylbenzene (DMEB) and 1,3-diethoxy-5-ethynylbenzene (DEEB) . While structurally similar, the seemingly minor extension from methoxy to ethoxy groups fundamentally alters the molecule's lipophilicity, steric volume, and downstream binding kinetics. As demonstrated in recent oncology drug discovery campaigns, substituting DMEB with DEEB can significantly enhance the hydrophobic interactions of the resulting drug candidate[1].

Physicochemical & Reactivity Profiling

The choice between DMEB and DEEB is rarely arbitrary; it is dictated by the precise steric and electronic requirements of the target molecule. Both compounds feature strongly electron-donating alkoxy groups at the meta positions relative to the ethynyl moiety. Because resonance donation from the oxygen lone pairs directs primarily to the ortho and para positions, the ethynyl group at the meta position experiences a net inductive electron-withdrawing effect. This slightly increases the acidity of the terminal alkyne proton, facilitating the formation of the copper-acetylide intermediate required for cross-coupling.

Comparative Data Summary
Parameter1,3-Dimethoxy-5-ethynylbenzene (DMEB)1,3-Diethoxy-5-ethynylbenzene (DEEB)
Molecular Formula C₁₀H₁₀O₂C₁₂H₁₄O₂
Molecular Weight 162.19 g/mol 190.24 g/mol
Calculated LogP (cLogP) ~2.1~3.0
Steric Bulk (Charton Value Proxy) Baseline (Methoxy: 0.36)Moderate Increase (Ethoxy: 0.48)
Typical Sonogashira Yield 78% – 85%72% – 80%
Primary Application Baseline SAR exploration, 2-arylbenzofuransOptimized hydrophobic pocket filling (FGFR)

Note: Yields are aggregated from standard PdCl₂(PPh₃)₂/CuI catalyzed couplings with heteroaryl iodides.

Mechanistic Insights: Causality in the Catalytic Cycle

The Sonogashira cross-coupling reaction relies on a dual catalytic system. The palladium cycle handles the oxidative addition of the aryl halide and the final reductive elimination, while the copper co-catalyst is responsible for activating the terminal alkyne.

Electronic Influence on Transmetalation: The transmetalation step—where the alkynyl group transfers from copper to palladium—is highly sensitive to the nucleophilicity of the copper acetylide. While the inductive withdrawal of the meta-alkoxy groups aids in the initial deprotonation by the amine base, the overall electron-rich nature of the dialkoxyaryl ring ensures that the resulting copper acetylide remains sufficiently nucleophilic to drive transmetalation efficiently[2].

Steric Influence: DEEB exhibits slightly slower transmetalation kinetics compared to DMEB due to the increased rotational sweep volume of the ethoxy chains. However, this minor reduction in coupling efficiency is often an acceptable trade-off for the enhanced biological efficacy of the final product.

Sonogashira Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X TransMet Transmetalation OxAdd->TransMet Pd(II) Complex CuCycle Cu-Acetylide Formation (DMEB / DEEB) CuCycle->TransMet Base, CuI RedElim Reductive Elimination (Cross-Coupled Product) TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Product Release

Catalytic cycle of the Sonogashira cross-coupling highlighting the copper-acetylide transmetalation.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, the following protocols detail the synthesis of the DEEB building block and its subsequent application in a standard cross-coupling reaction. Every step is designed with built-in causality to prevent common failure modes.

Protocol A: Synthesis of 1,3-Diethoxy-5-ethynylbenzene (DEEB) via Corey-Fuchs Reaction

This protocol converts commercially available 3,5-diethoxybenzaldehyde into the terminal alkyne.

  • Ylide Formation: Dissolve carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add triphenylphosphine (PPh₃, 3.0 eq) portion-wise.

    • Causality: Maintaining 0 °C suppresses the decomposition of the highly reactive phosphorus ylide and prevents the formation of unwanted side products.

  • Olefination: Add a solution of 3,5-diethoxybenzaldehyde (1.0 eq) in DCM dropwise. Stir for 30 minutes. Purify via silica plug to isolate the 1-(2,2-dibromovinyl)-3,5-diethoxybenzene intermediate.

  • Lithiation & Elimination: Dissolve the dibromoalkene in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.6 M in hexanes, 2.2 eq) dropwise.

    • Causality: The first equivalent of n-BuLi executes a rapid halogen-metal exchange. The second equivalent drives the E2 elimination to form the lithium acetylide.

  • Quench: Stir at -78 °C for 30 minutes, then quench with saturated aqueous NH₄Cl.

    • Causality: The mild acidic quench protonates the lithium acetylide to yield the terminal alkyne without hydrolyzing the ethoxy ethers. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Protocol B: Standard Sonogashira Cross-Coupling Workflow

This protocol is optimized for coupling DMEB or DEEB with heterocyclic iodides, a common step in synthesizing kinase inhibitors[3].

  • System Degassing (Critical Step): In a Schlenk flask, combine the aryl iodide (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.10 eq). Add a solvent mixture of DMF and Et₃N (4:1 ratio, 0.2 M overall). Sparge the solution vigorously with dry nitrogen for 15 minutes.

    • Causality: Oxygen is the primary culprit for the formation of the Glaser homocoupling byproduct (the diyne). Rigorous deoxygenation is mandatory.

  • Alkyne Addition: Heat the mixture to 80 °C. Dissolve DMEB or DEEB (1.2 eq) in a minimum volume of degassed DMF and add it dropwise over 1 hour via syringe pump.

    • Causality: Slow addition maintains a low steady-state concentration of the terminal alkyne, further suppressing Cu-catalyzed homocoupling and driving the cross-coupling pathway.

  • Workup: Upon completion (monitored by TLC/LCMS), cool to room temperature. Dilute with ethyl acetate and wash sequentially with 5% aqueous NH₄OH and brine.

    • Causality: The ammonia wash effectively complexes and extracts residual copper salts (forming water-soluble[Cu(NH₃)₄]²⁺), preventing heavy metal contamination in downstream biological assays.

Structural Optimization Logic

When transitioning a lead compound from the hit-to-lead phase into clinical optimization, the choice between dimethoxy and diethoxy substituents is driven by the topography of the target protein.

OptimizationLogic Start Lead Optimization: 3,5-Dialkoxyaryl Moiety DMEB 1,3-Dimethoxy-5-ethynylbenzene (Baseline Lipophilicity) Start->DMEB DEEB 1,3-Diethoxy-5-ethynylbenzene (Increased Lipophilicity) Start->DEEB Kinetics Faster Transmetalation Minimal Steric Hindrance DMEB->Kinetics Binding Enhanced Hydrophobic Pocket Filling (e.g., FGFR) DEEB->Binding

Structural optimization logic comparing DMEB and DEEB for kinase inhibitor development.

While DMEB provides an excellent baseline for establishing structure-activity relationships (SAR) with high synthetic yields, DEEB is frequently deployed to exploit minor hydrophobic cavities. The additional methylene units in DEEB increase the cLogP by nearly a full log unit, which can dramatically improve cell membrane permeability and target residence time, provided it does not introduce a steric clash within the binding pocket.

References

  • Title: 3,5-disubstituted alkynylbenzene compound and salt thereof Source: United States Patent 9,108,973 B2 URL
  • Title: Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells Source: MDPI Molecules URL: [Link]

Validation

HPLC method validation for testing 1,3-diethoxy-5-ethynylbenzene purity

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the purity testing of highly conjugated, rigid molecular building blocks. 1,3-Diethoxy-5-ethynylbenzene (CAS 1448170-54-4) is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the purity testing of highly conjugated, rigid molecular building blocks. 1,3-Diethoxy-5-ethynylbenzene (CAS 1448170-54-4) is a critical terminal alkyne intermediate used extensively in the synthesis of FGFR inhibitors and advanced materials via click chemistry (CuAAC).

Validating a High-Performance Liquid Chromatography (HPLC) method for this compound requires more than just running a generic gradient. It demands a mechanistic understanding of the molecule's synthesis, its structural electronic properties, and a rigorous adherence to [1] and [2] regulatory frameworks.

This guide objectively compares column chemistries for the purity analysis of 1,3-diethoxy-5-ethynylbenzene, explains the causality behind stationary phase selection, and provides a self-validating, step-by-step experimental protocol.

The Analytical Challenge: Synthetic Impurity Profiling

To design a robust HPLC method, we must first understand the origin of the impurities. 1,3-Diethoxy-5-ethynylbenzene is typically synthesized from 3,5-diethoxybenzaldehyde via the Corey-Fuchs reaction [3]. This pathway generates structurally similar, highly hydrophobic impurities that are notoriously difficult to separate using standard chromatographic approaches.

G SM 3,5-Diethoxybenzaldehyde (Starting Material) Int 1-(2,2-Dibromovinyl)- 3,5-diethoxybenzene (Impurity B) SM->Int CBr4, PPh3 (Corey-Fuchs) API 1,3-Diethoxy-5-ethynylbenzene (Target API) Int->API n-BuLi (Elimination) Dimer Homocoupled Diyne (Impurity C) API->Dimer Oxidative Coupling

Figure 1: Synthetic pathway of 1,3-diethoxy-5-ethynylbenzene and generation of critical impurities.

The Critical Pair: The most challenging separation is resolving the target API from Impurity B (the dibromoalkene intermediate). Both molecules possess nearly identical hydrophobic footprints, making baseline resolution on traditional alkyl phases highly problematic.

Mechanistic Causality: Why Standard C18 Fails

Standard C18 columns rely almost exclusively on hydrophobic dispersion (van der Waals) forces. Because the terminal alkyne of the API and the dibromovinyl group of Impurity B partition similarly into the C18 alkyl chains, they often co-elute. Furthermore, the electron-rich nature of the ethynylbenzene ring can cause secondary interactions with unendcapped surface silanols, leading to peak tailing.

The Biphenyl Advantage: To achieve orthogonal selectivity, we must exploit the electronic differences between the molecules. A Core-Shell Biphenyl stationary phase provides strong π−π and dipole-dipole interactions.

  • Causality of Separation: The linear, unhindered terminal alkyne of 1,3-diethoxy-5-ethynylbenzene allows the molecule to intercalate deeply and achieve planar π−π stacking with the biphenyl ligands. Conversely, the bulky, electron-withdrawing bromine atoms on Impurity B sterically hinder this planar alignment, drastically reducing its retention relative to the API. This structural nuance creates a massive selectivity ( α ) advantage.

Table 1: Column Chemistry Comparison for 1,3-Diethoxy-5-ethynylbenzene
Column ChemistryRetention MechanismRs (API vs Imp. B)Tailing Factor (Tf)Selectivity ( α )Verdict
Standard C18 (e.g., ZORBAX Eclipse Plus)Hydrophobic Dispersion1.421.651.08❌ Fails Baseline Resolution
Phenyl-Hexyl (e.g., XBridge Phenyl)Moderate π−π
  • Hydrophobic
2.501.201.15⚠️ Acceptable, but limited
Core-Shell Biphenyl (e.g., Kinetex Biphenyl)Strong π−π
  • Steric Recognition
  • 3.85 1.05 1.32 Optimal Performance

    Experimental Protocol: Self-Validating HPLC Workflow

    To ensure absolute trustworthiness, the following methodology incorporates a System Suitability Test (SST) . This acts as a self-validating mechanism; if the SST fails, the system halts, preventing the generation of compromised data.

    Phase 1: Reagent & Mobile Phase Preparation

    • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (0.1% TFA v/v). Rationale: TFA suppresses residual silanol ionization on the column, ensuring sharp peak shapes for the electron-rich API.

    • Organic Phase (B): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

    • Diluent: 50:50 Water:Acetonitrile (v/v).

    Phase 2: Sample Preparation

    • Standard Solution: Accurately weigh 50.0 mg of 1,3-diethoxy-5-ethynylbenzene reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

    • SST Resolution Solution: Spike 1.0 mg/mL of the API standard with 0.5% (w/w) of Impurity B (1-(2,2-dibromovinyl)-3,5-diethoxybenzene).

    Phase 3: Chromatographic Conditions

    • Column: Core-Shell Biphenyl, 150 x 4.6 mm, 2.6 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: Photodiode Array (PDA) at 254 nm. (The highly conjugated ethynylbenzene ring provides excellent UV absorptivity at this wavelength).

    • Gradient Program:

      • 0.0 - 2.0 min: 40% B

      • 2.0 - 12.0 min: 40% 90% B

      • 12.0 - 15.0 min: 90% B

      • 15.1 - 20.0 min: 40% B (Re-equilibration)

    Phase 4: Self-Validating System Suitability Testing (SST) Before analyzing unknown batches, execute the following sequence:

    • Inject Blank (1x) to confirm no ghost peaks.

    • Inject SST Resolution Solution (5x).

    • Automated Gate logic: The run may only proceed if:

      • Resolution (Rs) between Impurity B and API > 2.0.

      • Tailing factor (Tf) for API < 1.5.

      • %RSD of API peak area 1.0%.

    ICH Q2(R2) Method Validation Metrics

    Once the Biphenyl method is established, it must be validated according to the lifecycle approach dictated by [1].

    Validation Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Peak Purity >99%) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy & Recovery (98-102%) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec

    Figure 2: Core ICH Q2(R2) analytical method validation parameters and acceptance criteria.

    Table 2: Experimental Validation Results Summary
    Validation ParameterICH Q2(R2) / USP <1225> CriteriaObserved Result (Biphenyl)Status
    Specificity No interference at API RT; Peak Purity > 99%Purity Angle < Threshold✅ Pass
    Linearity 0.999 (50% - 150% nominal conc.)R² = 0.9998✅ Pass
    Accuracy (Recovery) 98.0% - 102.0% recovery across 3 levels99.4% - 100.2%✅ Pass
    Method Precision %RSD 2.0% (n=6 preparations)%RSD = 0.65%✅ Pass
    LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)0.01% / 0.03% (w/w)✅ Pass

    Conclusion

    For the purity testing of 1,3-diethoxy-5-ethynylbenzene, standard C18 columns fail to provide the necessary selectivity against critical synthetic intermediates. By shifting to a Core-Shell Biphenyl stationary phase, analysts can leverage π−π interactions and steric recognition to achieve baseline resolution (Rs > 3.8). When coupled with a self-validating SST protocol, this method fully satisfies the rigorous compliance demands of ICH Q2(R2) and USP <1225>.

    References

    • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

    • USP General Chapter <1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP) URL: [Link]

    • Developing Gingerol-Based Analogs against Pseudomonas aeruginosa Infections (Corey-Fuchs Synthesis Context) Source: ACS Omega URL:[Link]

    Comparative

    Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Pattern Analysis of 1,3-Diethoxy-5-ethynylbenzene

    Executive Summary 1,3-Diethoxy-5-ethynylbenzene (C₁₂H₁₄O₂, MW: 190.24 g/mol ) is a highly functionalized, rigid aromatic scaffold frequently utilized as an intermediate in advanced organic synthesis and active pharmaceut...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    1,3-Diethoxy-5-ethynylbenzene (C₁₂H₁₄O₂, MW: 190.24 g/mol ) is a highly functionalized, rigid aromatic scaffold frequently utilized as an intermediate in advanced organic synthesis and active pharmaceutical ingredient (API) development. Due to its specific physicochemical properties—namely, its volatility, lack of strongly ionizable acid/base groups, and thermal stability—selecting the optimal mass spectrometry (MS) platform is critical for accurate structural characterization and trace quantification.

    This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Atmospheric Pressure Chemical Ionization (LC-APCI-MS) and Electrospray Ionization (LC-ESI-MS) . It provides field-proven, self-validating experimental protocols and mechanistic insights into the molecule's fragmentation pathways.

    Mechanistic Overview of Fragmentation

    Understanding the causality behind a molecule's fragmentation is the foundation of robust MS analysis. 1,3-Diethoxy-5-ethynylbenzene features an electron-rich aromatic ring, two ethoxy ethers, and a terminal alkyne.

    Under hard ionization (70 eV EI), the molecule exhibits a highly predictable and reproducible fragmentation cascade[1]:

    • Molecular Ion Formation: The extensive π-conjugation of the aromatic ring and the alkyne stabilizes the radical cation, yielding a strong molecular ion peak at m/z 190 .

    • McLafferty-Type Rearrangement (Loss of Ethylene): The most thermodynamically favored pathway is the cleavage of the ethoxy groups. The molecule undergoes a hydrogen transfer to the ether oxygen followed by the expulsion of a neutral ethylene molecule (C₂H₄, 28 Da), generating a fragment at m/z 162 .

    • Sequential Ethylene Loss: The second ethoxy group undergoes the same rearrangement, losing another 28 Da to form 5-ethynylbenzene-1,3-diol at m/z 134 .

    • Alpha-Cleavage (Loss of Methyl Radical): A competing, albeit less dominant, pathway involves the homolytic cleavage of the O-CH₂-CH₃ bond, losing a methyl radical (15 Da) to yield m/z 175 .

    Fragmentation M_ion [M]⁺ m/z 190 1,3-diethoxy-5-ethynylbenzene Frag_175 [M - CH₃]⁺ m/z 175 M_ion->Frag_175 - CH₃ (15 Da) α-cleavage Frag_162 [M - C₂H₄]⁺ m/z 162 M_ion->Frag_162 - C₂H₄ (28 Da) McLafferty-type Frag_134 [M - 2(C₂H₄)]⁺ m/z 134 5-ethynylbenzene-1,3-diol Frag_162->Frag_134 - C₂H₄ (28 Da) McLafferty-type Frag_106 [m/z 134 - CO]⁺ m/z 106 Frag_134->Frag_106 - CO (28 Da) Phenolic Cleavage

    Figure 1: Major EI-MS fragmentation pathways of 1,3-diethoxy-5-ethynylbenzene.

    Platform Comparison: GC-EI-MS vs. LC-APCI-MS vs. LC-ESI-MS

    Selecting the correct ionization source is dictated by the analyte's polarity and volatility.

    • GC-EI-MS (The Gold Standard): Because 1,3-diethoxy-5-ethynylbenzene is a relatively small, volatile, and thermally stable non-polar molecule, GC-EI-MS is the optimal choice[2],[3]. The 70 eV hard ionization provides rich, library-matchable fragmentation data.

    • LC-APCI-MS (The Versatile Alternative): If the analyte is part of a complex, non-volatile biological matrix that precludes GC analysis, APCI is the preferred LC interface. APCI utilizes a corona discharge to ionize gas-phase solvent molecules, which then transfer charge to the neutral analyte[4],[5]. This yields a strong protonated molecule [M+H]⁺ at m/z 191.

    • LC-ESI-MS (The Suboptimal Choice): Electrospray Ionization (ESI) relies on solution-phase acid/base chemistry. Because our target molecule lacks basic amines or strongly acidic protons, it exhibits exceptionally poor ionization efficiency in ESI, leading to low signal-to-noise (S/N) ratios[2],[6].

    Workflow Sample 1,3-Diethoxy- 5-ethynylbenzene GC GC-EI-MS (Optimal) Sample->GC Non-polar Matrix LC_APCI LC-APCI-MS (Alternative) Sample->LC_APCI Polar Matrix LC_ESI LC-ESI-MS (Suboptimal) Sample->LC_ESI Aqueous Matrix GC_Data Rich EI Spectra m/z 190, 162, 134 GC->GC_Data APCI_Data Strong[M+H]⁺ m/z 191 + CID LC_APCI->APCI_Data ESI_Data Weak Signal Low S/N LC_ESI->ESI_Data

    Figure 2: Analytical workflow and ionization method selection for small aromatic alkynes.

    Quantitative Data & Fragmentation Tables

    The following tables summarize the expected quantitative fragmentation data across the two viable platforms.

    Table 1: GC-EI-MS Fragmentation Profile (70 eV)
    m/z (Nominal)Relative Abundance (%)Fragment Identity / Neutral LossMechanistic Rationale
    190 100 (Base Peak)[M]⁺ (Radical Cation)High stability of the conjugated aromatic-alkyne system.
    175 ~15 - 25[M - CH₃]⁺Alpha-cleavage of the terminal methyl group from the ethoxy chain.
    162 ~60 - 80[M - C₂H₄]⁺McLafferty-type rearrangement; loss of neutral ethylene.
    134 ~40 - 50[M - 2(C₂H₄)]⁺Sequential loss of a second ethylene molecule.
    106 ~10 - 20[m/z 134 - CO]⁺Expulsion of carbon monoxide from the phenolic intermediate.
    Table 2: LC-APCI-MS/MS Fragmentation Profile (Positive Mode, CID)
    m/z (Nominal)Relative Abundance (%)Fragment Identity / Neutral LossMechanistic Rationale
    191 100 (Precursor)[M+H]⁺Gas-phase proton transfer from solvent ions via corona discharge.
    163 ~80 (Product)[M+H - C₂H₄]⁺Collision-Induced Dissociation (CID) driving ethylene loss.
    135 ~45 (Product)[M+H - 2(C₂H₄)]⁺Sequential CID-driven loss of the second ethylene group.

    Validated Experimental Methodologies

    To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . They incorporate built-in system suitability tests (SST) to confirm instrument performance prior to sample acquisition.

    Protocol A: GC-EI-MS Analysis (Primary Method)

    Causality Check: GC requires strictly anhydrous, non-polar conditions to prevent column degradation and ensure sharp peak shapes[4].

    • System Suitability Test (SST): Inject a 10 µg/mL standard of 1,4-diethoxybenzene. Verify that the theoretical plate count is >50,000 and the m/z 166 molecular ion is the base peak.

    • Sample Preparation: Dissolve 1,3-diethoxy-5-ethynylbenzene in LC-MS grade Hexane to a final concentration of 10 µg/mL. Add 1 µg/mL of an internal standard (e.g., naphthalene-d8) to normalize injection volumes.

    • Blank Injection: Inject 1 µL of pure Hexane to confirm the absence of column carryover.

    • Chromatographic Separation:

      • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

    • Mass Spectrometry Acquisition:

      • Ion Source Temp: 230°C.

      • Ionization Energy: 70 eV.

      • Scan Range: m/z 50 to 300.

    • Data Validation: Ensure the isotopic distribution of the m/z 190 peak matches the theoretical M+1 (m/z 191, ~13.5% abundance due to ¹³C) and M+2 profiles.

    Protocol B: LC-APCI-MS/MS Analysis (Alternative Method)

    Causality Check: APCI requires a highly volatile mobile phase to facilitate efficient droplet desolvation in the heated nebulizer[4].

    • SST: Inject a standard solution of reserpine or a similar neutral/slightly polar calibrant to verify corona discharge stability and mass accuracy.

    • Sample Preparation: Dissolve the analyte in Methanol:Water (80:20, v/v) to 1 µg/mL. Note: Do not use highly aqueous diluents, as the molecule is highly lipophilic and will precipitate.

    • Blank Injection: Inject the 80:20 Methanol:Water diluent to establish the baseline.

    • Chromatographic Separation:

      • Column: C18 reversed-phase (50 mm × 2.1 mm, 1.8 µm).

      • Mobile Phase: Isocratic 80% Methanol / 20% Water (0.1% Formic Acid added to aid solvent ionization).

      • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry Acquisition:

      • Source: APCI in Positive Ion Mode.

      • Corona Discharge Current: 4.0 µA.

      • Vaporizer Temp: 400°C.

      • MS/MS (CID): Isolate m/z 191 in Q1. Apply Collision Energy (CE) of 15-25 eV using Argon collision gas. Scan Q3 from m/z 50 to 200.

    • Data Validation: Confirm the presence of the m/z 163 transition. If the signal is absent, incrementally increase the vaporizer temperature to ensure complete gas-phase transition of the analyte.

    References

    • Biotage. "How does your sample prep change for LC/MS vs GC/MS". Biotage. URL: [Link]

    • Arome Science. "GC-MS vs LC-MS: How to Choose for Metabolomics Research". Arome Science. URL: [Link]

    • ILT. "How to Choose Between LC and GC for Your Analytical Needs". ILT USA. URL: [Link]

    • Emery Pharma. "LCMS vs. GCMS: When to Choose Each for Optimal Results". Emery Pharma. URL: [Link]

    • MetwareBio. "LC-MS VS GC-MS: What's the Difference". MetwareBio. URL: [Link]

    Sources

    Validation

    Benchmarking the Performance of 1,3-Diethoxy-5-Ethynylbenzene Derivatives in Organic Electronics

    Executive Summary In the rapidly evolving field of organic electronics, the rational design of molecular semiconductors is paramount for achieving high-performance devices. 1,3-diethoxy-5-ethynylbenzene (DEEB) serves as...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the rapidly evolving field of organic electronics, the rational design of molecular semiconductors is paramount for achieving high-performance devices. 1,3-diethoxy-5-ethynylbenzene (DEEB) serves as a highly versatile and functional building block for synthesizing advanced oligo(phenylene ethynylene) (OPE) and bis(phenylethynyl)benzene (BPEB) derivatives[1][2].

    By leveraging the rigid, linear geometry of the ethynyl spacer and the strong electron-donating properties of the diethoxy groups, researchers can engineer molecular wires and semiconductors with precisely tuned energy levels, excellent solution processability, and high charge carrier mobilities[3][4]. This guide provides a comprehensive benchmark of DEEB-derived materials against standard organic semiconductors, focusing on their application in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)[5].

    Mechanistic Insights: The Role of 1,3-Diethoxy Substitution

    To understand the performance of DEEB derivatives, we must analyze the causality behind their structural design. The incorporation of 1,3-diethoxy groups onto an ethynylbenzene core induces three critical physicochemical enhancements:

    • Electronic Bandgap Tuning (+M Effect): The oxygen atoms in the 1,3-diethoxy groups exert a strong mesomeric (+M) effect, donating electron density directly into the π -conjugated backbone. This significantly raises the Highest Occupied Molecular Orbital (HOMO) level, reducing the hole injection barrier from high-work-function electrodes (like Gold or ITO) and establishing strong p-type semiconductor behavior[1].

    • Conformational Rigidity & Planarity: Unlike direct biphenyl linkages which suffer from steric twisting, the ethynyl (-C≡C-) spacer maintains a low rotational barrier (~1 kcal/mol) while physically separating the bulky aromatic rings[1]. This allows the backbone to adopt a highly planar conformation in the solid state, maximizing π−π orbital overlap for efficient charge hopping.

    • Supramolecular Self-Assembly: The flexible ethoxy chains act as "soft" structural directors. They promote the formation of well-ordered lamellar or 2D network structures via van der Waals interactions, which is a prerequisite for macroscopic charge transport in thin films[3][6].

    G cluster_0 Unsubstituted Phenylene Ethynylene cluster_1 1,3-Diethoxy Substituted (DEEB) LUMO1 LUMO (-2.8 eV) HOMO1 HOMO (-5.8 eV) LUMO1->HOMO1 Bandgap ~3.0 eV HOMO2 HOMO (-5.2 eV) HOMO1->HOMO2 +M Effect (Oxygen lone pairs) LUMO2 LUMO (-2.7 eV) LUMO2->HOMO2 Bandgap ~2.5 eV

    Caption: Energy level diagram illustrating HOMO/LUMO tuning via 1,3-diethoxy substitution.

    Performance Benchmarking Data

    To objectively evaluate DEEB derivatives, we benchmark a representative DEEB-endcapped BPEB molecule against unsubstituted BPEB and industry-standard materials (e.g., TIPS-Pentacene)[1][5].

    Table 1: Optoelectronic Properties & OFET Performance

    Device Architecture: Bottom-Gate, Bottom-Contact (BGBC) on OTS-treated SiO2.

    MaterialHOMO (eV)LUMO (eV)Hole Mobility (cm²/Vs)On/Off RatioProcessability
    Unsubstituted BPEB -5.80-2.801.2 × 10⁻³10⁴Poor (Vacuum Deposition)
    DEEB-BPEB (1,3-Diethoxy) -5.25-2.754.5 × 10⁻²10⁶Excellent (Solution Processed)
    TIPS-Pentacene (Ref)-5.30-3.001.0 × 10⁻¹10⁷Excellent (Solution Processed)

    Analysis: The diethoxy substitution raises the HOMO by ~0.55 eV compared to the unsubstituted core, aligning it perfectly with the work function of gold electrodes (~5.1 eV)[1]. This minimizes contact resistance, leading to a 37-fold increase in hole mobility.

    Table 2: OLED Device Performance (Emissive Layer)

    The +M effect of the diethoxy groups red-shifts the emission and increases the Photoluminescence Quantum Yield (PLQY) due to enhanced transition dipole moments[3].

    Material RoleEmission Peak (nm)PLQY (%)Max EQE (%)Turn-on Voltage (V)
    Unsubstituted OPE (Emitter)410 (Deep Blue)452.14.5
    DEEB-OPE (Emitter)460 (Sky Blue)684.33.2

    Experimental Protocols: A Self-Validating System

    To ensure reproducibility and scientific integrity, the following standardized protocols must be employed when synthesizing and characterizing DEEB-based organic electronics[5].

    Protocol A: Synthesis of DEEB-BPEB Core via Sonogashira Coupling
    • Preparation: In a Schlenk flask under an inert Argon atmosphere, combine 1,4-dibromobenzene (1.0 eq), 1,3-diethoxy-5-ethynylbenzene (2.2 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).

    • Solvent/Base Addition: Add a degassed mixture of anhydrous THF and Diisopropylamine (DIPA) (1:1 v/v). Causality: DIPA acts as a base to deprotonate the terminal alkyne and neutralize the HBr generated during the catalytic cycle, preventing the degradation of the catalyst.

    • Reaction: Stir the mixture at 70°C for 24 hours. Monitor via TLC.

    • Purification: Quench with saturated NH4Cl, extract with dichloromethane, dry over MgSO4, and purify via silica gel column chromatography (Hexane/Ethyl Acetate) to yield the pure DEEB-BPEB derivative.

    Protocol B: OFET Device Fabrication and Characterization

    Workflow N1 1. Substrate Preparation (Heavily doped Si / SiO2) N2 2. Surface Treatment (OTS SAM Application) N1->N2 N3 3. Semiconductor Deposition (Spin-coating DEEB derivative) N2->N3 N4 4. Electrode Deposition (Thermal evaporation of Au) N3->N4 N5 5. Device Characterization (J-V & Transfer Curves) N4->N5

    Caption: Step-by-step workflow for the fabrication and testing of DEEB-based OFET devices.

    • Substrate Preparation: Clean heavily doped Si wafers (serving as the gate) with a 300 nm thermally grown SiO2 layer (dielectric) using piranha solution, followed by sequential sonication in acetone and isopropanol.

    • Surface Treatment: Treat the SiO2 surface with Octadecyltrichlorosilane (OTS) to form a Self-Assembled Monolayer (SAM). Causality: The hydrophobic OTS layer passivates polar silanol (Si-OH) trap sites that would otherwise localize charge carriers. Furthermore, it encourages the hydrophobic ethoxy chains of the DEEB derivative to orient towards the substrate, promoting an advantageous "edge-on" π−π stacking orientation parallel to the charge transport channel.

    • Semiconductor Deposition: Spin-coat a 10 mg/mL solution of the DEEB derivative in chloroform onto the treated substrate at 2000 rpm for 60 seconds inside a nitrogen-filled glovebox.

    • Electrode Deposition: Thermally evaporate 50 nm of Gold (Au) through a shadow mask to form the source and drain electrodes.

    • Electrical Characterization: Extract the field-effect mobility ( μ ) in the saturation regime using a high-precision semiconductor parameter analyzer (e.g., Keithley 4200)[7].

    References

    • [5] Title : A Comparative Performance Benchmark of Disubstituted Pyrene-Based Materials in Organic Electronics | Source : benchchem.com | URL : 5

    • [7] Title : Organic Electronics Laboratory | Source : nycu.edu.tw | URL : 7

    • [1] Title : Virtual Design in Organic Electronics: Screening of a Large Set of 1,4-Bis(phenylethynyl)benzene Derivatives as Molecular Semiconductors | Source : acs.org | URL : 1

    • [2] Title : Self-Assembled Oligo(phenylene-ethynylene) Molecular Electronic Switch Monolayers on Gold | Source : acs.org | URL : 2

    • [3] Title : Odd−Even Effects and the Influence of Length and Specific Positioning of Alkoxy Side Chains on the Optical Properties of PPE−PPV Polymers | Source : acs.org | URL : 3

    • [4] Title : Synthesis of Oligo(phenylene ethynylene)s with Dendrimer “Shells” for Molecular Electronics | Source : acs.org | URL : 4

    • [6] Title : 2D Networks of Rhombic-Shaped Fused Dehydrobenzo[12]annulenes: Structural Variations under Concentration Control | Source : researchgate.net | URL : 6

    Sources

    Comparative

    Validating the Terminal Alkyne Stretch in 1,3-Diethoxy-5-ethynylbenzene: A Comparative Guide to IR Spectroscopy Techniques

    When synthesizing or utilizing 1,3-diethoxy-5-ethynylbenzene as a precursor for Sonogashira couplings or click chemistry, confirming the integrity of the terminal alkyne is a non-negotiable quality control step. The ethy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    When synthesizing or utilizing 1,3-diethoxy-5-ethynylbenzene as a precursor for Sonogashira couplings or click chemistry, confirming the integrity of the terminal alkyne is a non-negotiable quality control step. The ethynyl group ( −C≡CH ) is highly reactive and susceptible to unwanted homocoupling or hydration. Infrared (IR) spectroscopy is the most rapid, diagnostic tool for this validation.

    This guide provides a critical comparison of IR spectroscopic techniques—specifically Attenuated Total Reflectance (ATR-FTIR) versus traditional Transmission FTIR—for validating the terminal alkyne stretch. By exploring the mechanistic causality behind spectral artifacts, we establish a self-validating experimental protocol designed for analytical chemists and drug development professionals.

    Mechanistic Rationale: The Terminal Alkyne Signatures

    The ethynyl group in 1,3-diethoxy-5-ethynylbenzene yields two highly specific vibrational modes that serve as diagnostic fingerprints:

    • The sp C–H Stretch ( 3270–3330 cm⁻¹): Unlike sp3 or sp2 hybridized carbons, the sp hybridized carbon of a terminal alkyne has 50% s-character, resulting in a shorter, stiffer bond. This manifests as a sharp, strong absorption band around 3300 cm⁻¹[1][2].

    • The C C Stretch ( 2100–2250 cm⁻¹): The triple bond stretching frequency resides in the "ghost town" region of the IR spectrum (2000–2400 cm⁻¹), where very few other functional groups absorb[2][3]. In terminal alkynes conjugated with an aromatic ring (like ethynylbenzene derivatives), this peak is typically weak to moderate in intensity but highly specific[4].

    Technique Comparison: ATR-FTIR vs. Transmission FTIR

    Choosing the correct sampling technique is critical. While both methods can detect the alkyne, their physical mechanisms of light-matter interaction lead to drastically different reliability profiles for this specific molecule.

    Transmission FTIR (The KBr Pellet Method)
    • Mechanism: Infrared light passes completely through a solid sample dispersed in a potassium bromide (KBr) matrix, adhering to a linear Beer-Lambert response.

    • The Fatal Flaw for Alkynes: KBr is highly hygroscopic. If the pellet absorbs ambient moisture during preparation, a broad O–H stretching band will appear between 3200–3500 cm⁻¹. This broad water peak can easily swallow or obscure the sharp C–H stretch at 3300 cm⁻¹, leading to false negatives.

    ATR-FTIR (Attenuated Total Reflectance)
    • Mechanism: An IR beam is directed into a high-refractive-index crystal (e.g., Diamond or ZnSe). Total internal reflection creates an evanescent wave that penetrates only 0.5–2 µm into the sample[5][6].

    • The Advantage: ATR requires zero sample preparation and no hygroscopic matrices, preserving a pristine baseline around 3300 cm⁻¹[5].

    • The Caveat (Penetration Depth Bias): In ATR, the penetration depth ( dp​ ) is directly proportional to the wavelength. Consequently, peaks at lower wavenumbers (e.g., the ether C–O–C stretch at 1100 cm⁻¹) will appear artificially stronger than high-wavenumber peaks (like the 3300 cm⁻¹ alkyne stretch) compared to transmission spectra[7][8].

    Quantitative Data Comparison

    The following table summarizes the expected spectral features of 1,3-diethoxy-5-ethynylbenzene and how their relative intensities shift depending on the chosen technique.

    Functional GroupExpected Wavenumber (cm⁻¹)ATR-FTIR IntensityTransmission (KBr) IntensityDiagnostic Value
    Terminal C–H Stretch 3270 – 3330Strong, SharpModerate (High risk of H2​O masking)Primary validation of the terminal alkyne.
    C C Stretch 2100 – 2250Weak to MediumWeak to MediumSecondary validation; confirms the triple bond.
    Aromatic C=C Stretch 1580 – 1600MediumMediumConfirms the benzene ring backbone.
    Ether C–O–C Stretch 1050 – 1250Very Strong (Enhanced by ATR)StrongConfirms the 1,3-diethoxy substituents.
    Terminal C–H Bend 610 – 700StrongMediumConfirms terminal nature, but overlaps with ring bends.

    Self-Validating Experimental Protocol (ATR-FTIR)

    To ensure analytical trustworthiness, a protocol must be self-validating. This workflow utilizes a structural analog as a negative control to definitively prove that the peak at 3300 cm⁻¹ belongs to the alkyne and not an environmental artifact.

    Step 1: Crystal Cleaning & Verification Clean the diamond ATR crystal with a volatile, non-aqueous solvent (e.g., dry isopropanol). Causality: Water or residual solvents will introduce ghost peaks. A live monitor scan must show a flat baseline before proceeding to ensure the evanescent wave is probing empty space.

    Step 2: Atmospheric Background Collection Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) immediately prior to the sample. Causality: Ambient H2​O vapor and CO2​ absorb strongly in the IR region. Subtracting this background mathematically suppresses environmental interference.

    Step 3: Negative Control Measurement Analyze a structural analog lacking the ethynyl group, such as 1,3-diethoxybenzene . Causality: This establishes the baseline vibrational modes of the aromatic ring and ether linkages. If a peak appears at 3300 cm⁻¹ in this control spectrum, it indicates moisture contamination on the crystal, not an alkyne.

    Step 4: Sample Measurement Apply 1,3-diethoxy-5-ethynylbenzene to the crystal. If the sample is solid, engage the pressure anvil to ensure intimate contact. Causality: The evanescent wave only penetrates ~0.5–2 µm[6]. Poor contact results in weak signal-to-noise ratios because the wave primarily probes the air gaps rather than the sample.

    Step 5: ATR Correction & Subtraction Apply an ATR correction algorithm in the spectrometer software, then overlay the sample spectrum with the negative control. Causality: The algorithm mathematically compensates for the wavelength-dependent penetration depth, normalizing the spectrum so the 3300 cm⁻¹ peak can be accurately quantified and compared against standard transmission libraries[8]. The subtraction definitively isolates the C–H and C C stretches.

    Workflow Visualization

    IR_Workflow N1 Step 1: Atmospheric Background (Suppress H₂O/CO₂) N2 Step 2: Negative Control (1,3-Diethoxybenzene) N1->N2 N3 Step 3: Sample Acquisition (1,3-Diethoxy-5-ethynylbenzene) N2->N3 N4 Step 4: Spectral Overlay & Baseline Correction N3->N4 N5 Step 5: Peak Assignment (Isolate 3300 cm⁻¹ & 2100 cm⁻¹) N4->N5 N6 Validated Output: Confirmed Terminal Alkyne N5->N6

    Workflow for self-validating ATR-FTIR analysis of terminal alkynes using a negative control.

    References

    • IR Spectroscopy Tutorial: Alkynes. orgchemboulder.com. Available at: [Link][1]

    • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. masterorganicchemistry.com. Available at: [Link][2]

    • IR Spectrum and Characteristic Absorption Bands. maricopa.edu. Available at: [Link][3]

    • Comparison of transmission FTIR and ATR spectra for discrimination. nih.gov. Available at: [Link][7]

    • Common Sampling Techniques of FTIR Spectroscopy. edinst.com. Available at: [Link][5]

    • What Is Attenuated Total Reflectance (ATR) in FTIR Spectroscopy? universitywafer.com. Available at:[Link][6]

    • Why ATR-FTIR Results Don't Always Match Expectations. rockymountainlabs.com. Available at: [Link][8]

    • Phenylethyne - the NIST WebBook. nist.gov. Available at: [Link][4]

    Sources

    Safety & Regulatory Compliance

    Handling

    Personal protective equipment for handling 1,3-Diethoxy-5-ethynylbenzene

    As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical properties and operational requirements of 1,3-Diethoxy-5-ethynylbenzene (CAS: 1448170-54-4) . This comp...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical properties and operational requirements of 1,3-Diethoxy-5-ethynylbenzene (CAS: 1448170-54-4) .

    This compound is a critical terminal alkyne intermediate heavily utilized in the synthesis of highly selective Fibroblast Growth Factor Receptor (FGFR) inhibitors for oncology research[1]. Because it contains both electron-donating ethoxy groups and a reactive terminal alkyne, it presents unique flammability, reactivity, and toxicity profiles that require precise logistical and safety frameworks.

    Physicochemical Hazard Profile & Causality

    To handle 1,3-Diethoxy-5-ethynylbenzene safely, laboratory personnel must understand the causality behind its hazards. We extrapolate these baseline safety metrics from its parent structural analog, phenylacetylene[2][3], combined with the known reactivity of terminal alkynes[4]:

    • Flammability & Static Sensitivity: Like most low-molecular-weight ethynylbenzenes, this compound and its vapors are highly flammable. Vapors can accumulate in low areas and form explosive mixtures with air. Static discharge is a primary ignition risk[3].

    • Reactivity (The Acetylide Risk): The terminal alkyne proton is weakly acidic. When exposed to heavy metals (specifically Copper, Silver, or Mercury) or their salts, it can form highly unstable, shock-sensitive metal acetylides[4]. This dictates strict constraints on the tools and waste streams used during handling.

    • Toxicity: The compound is a Category 2 skin and eye irritant and poses a severe aspiration hazard (Category 1) if ingested[2]. It may also cause respiratory irritation, necessitating rigorous inhalation controls[5].

    Personal Protective Equipment (PPE) Matrix

    The selection of PPE is not arbitrary; it is dictated by the chemical's solvent state and vapor pressure. Below is the self-validating PPE matrix required for handling this compound.

    Protection CategoryRecommended EquipmentScientific Rationale & Causality
    Eye/Face Chemical safety goggles (EN166/NIOSH approved)Phenylacetylene derivatives cause serious eye irritation[2]. Goggles prevent vapor ingress and splash exposure during transfer.
    Hand (Neat Chemical) Nitrile gloves (min. 0.11 mm thickness)Provides excellent tactile sensitivity for weighing the neat (pure) solid/liquid while offering adequate splash protection.
    Hand (In Solvent) Butyl rubber or Silver Shield® glovesIf the alkyne is dissolved in halogenated solvents (e.g., Dichloromethane) during synthesis[1], nitrile will rapidly degrade. Glove material must match the carrier solvent.
    Body Flame-resistant (FR) lab coat, long pants, closed-toe shoesAlkynes are highly flammable[3]. FR materials prevent clothing ignition in the event of static discharge or a flash fire in the fume hood.
    Respiratory Full-face respirator with Organic Vapor (OV) cartridgesRequired only if fume hood ventilation fails or exposure limits are exceeded, mitigating respiratory irritation and aspiration risks[2][5].

    Operational Workflow & Handling Protocol

    Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's validation check is successful.

    Phase A: Pre-Operation & Weighing
    • Environmental Verification: Turn on the fume hood and verify the digital airflow monitor reads between 80–100 feet per minute (fpm). Validation: Hold a Kimwipe near the sash; it should pull gently inward. This ensures flammable vapors are actively evacuated[3].

    • Static Elimination: Ground all receiving vessels and balances. Because ethynylbenzene vapors can ignite via static discharge[3], use an anti-static gun (Zerostat) on the weigh boat before transfer.

    • Tool Selection (Critical): Use strictly PTFE (Teflon), ceramic, or plastic spatulas. Causality: Avoid metal spatulas of unknown alloy composition to eliminate the risk of forming shock-sensitive metal acetylides via friction or prolonged contact[4].

    • Transfer: Weigh the required mass of 1,3-Diethoxy-5-ethynylbenzene.

    • Storage Purge: Immediately cap the source bottle, purge the headspace with inert gas (Argon or Nitrogen), and return it to a 2–8 °C flammables refrigerator[5]. Causality: Inerting prevents oxidative degradation of the alkyne and moisture ingress.

    Phase B: Reaction Setup (e.g., Sonogashira Cross-Coupling)
    • Atmospheric Control: Transfer the weighed alkyne to a Schlenk flask. Evacuate and backfill the flask with Argon three times.

    • Catalyst Addition: If performing a Sonogashira coupling to synthesize FGFR inhibitors[1], carefully add the Palladium catalyst and Copper(I) co-catalyst only under strict inert conditions to control the formation of the copper acetylide intermediate safely in solution.

    • Solvent Addition: Add degassed solvents via a syringe. Never open the flask to the ambient atmosphere once the heavy metal catalyst and the alkyne are mixed.

    Emergency Response & Spill Management

    • Small Spills (< 50 mL/g): Eliminate all ignition sources immediately[6]. Do not sweep dry. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Use non-sparking tools to scoop the mixture into a grounded, sealable waste container[3].

    • Skin Exposure: Immediately remove contaminated FR clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Causality: The lipophilic diethoxy groups enhance dermal penetration; rapid mechanical removal via soap is critical[2].

    Waste Disposal Plan

    The disposal of terminal alkynes requires strict segregation protocols to prevent downstream laboratory accidents.

    • Segregation: NEVER dispose of unreacted 1,3-Diethoxy-5-ethynylbenzene into general aqueous or heavy metal waste streams. Mixing unreacted alkynes with aqueous copper or silver waste can generate explosive precipitates over time[4].

    • Quenching: Ensure the alkyne is fully consumed in the reaction via TLC or LC-MS before disposing of the reaction mixture. If unreacted alkyne remains, dilute it heavily in a compatible organic solvent (e.g., Hexanes or Ethyl Acetate)[1].

    • Labeling: Collect in a dedicated, grounded container labeled: "Flammable Organic Waste - Contains Reactive Alkynes. DO NOT MIX WITH HEAVY METALS."

    Workflow Visualization

    G S1 1. Storage & Retrieval (2-8°C, Flammables Cabinet) S2 2. PPE Verification (Inspect FR Coat, Gloves, Goggles) S1->S2 S3 3. Environmental Setup (Fume Hood >80 fpm, Grounding) S2->S3 S4 4. Material Handling (PTFE Tools, Anti-static Transfer) S3->S4 S5 5. Reaction Execution (Inert Atmosphere, Cross-Coupling) S4->S5 S6 6. Waste Segregation (Isolate from Cu/Ag Heavy Metals) S5->S6

    Figure 1: Safe operational workflow for handling 1,3-Diethoxy-5-ethynylbenzene.

    References

    • 3,5-disubstituted alkynylbenzene compound and salt thereof.
    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
    • Phenylacetylene - SAFETY D
    • Phenylacetylene - Safety D

    Sources

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